Trimethoprim propanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H22N4O5 |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]butanoic acid |
InChI |
InChI=1S/C17H22N4O5/c1-24-12-7-10(6-11-9-20-17(19)21-16(11)18)8-13(25-2)15(12)26-5-3-4-14(22)23/h7-9H,3-6H2,1-2H3,(H,22,23)(H4,18,19,20,21) |
InChI Key |
GMBNQAVADXFXRF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OCCCC(=O)O)OC)CC2=CN=C(N=C2N)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Preparation of Trimethoprim Heterocyclic Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of various heterocyclic derivatives of trimethoprim (B1683648). The document details the experimental protocols for the preparation of key derivatives, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the synthetic workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antimicrobial agents.
Introduction
Trimethoprim (TMP) is a synthetic antibiotic that inhibits dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria.[1] The emergence of microbial resistance to existing antibiotics has necessitated the development of new and more effective antimicrobial agents. One promising strategy is the chemical modification of known antibiotics like trimethoprim to create novel derivatives with enhanced activity, broader spectrum, or the ability to overcome resistance mechanisms. This guide focuses on the preparation of heterocyclic derivatives of trimethoprim, a class of compounds that has shown significant potential in this regard.
Synthesis of Imidazo[1,2-c]pyrimidin-3(2H)-one Derivatives
A key intermediate for the synthesis of various heterocyclic derivatives is the imidazo[1,2-c]pyrimidin-3(2H)-one core. This is achieved through the reaction of trimethoprim with bromoacetic acid.
Experimental Protocol: Synthesis of 8-(3,4,5-trimethoxybenzyl)imidazo[1,2-c]pyrimidin-3(2H)-one (Compound 1)[2]
-
Materials: Trimethoprim (0.01 mol, 2.9032 g), bromoacetic acid (0.01 mol, 1.3895 g), absolute ethanol (B145695) (50 mL).
-
Procedure:
-
A mixture of trimethoprim and bromoacetic acid is refluxed in absolute ethanol for 8 hours.
-
The reaction mixture is then cooled, and the resulting precipitate is filtered.
-
The crude product is washed with cold ethanol and then recrystallized from ethanol to yield the pure compound.
-
-
Yield: The reported yield for this reaction is typically high.
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation of a primary amine with an aldehyde or ketone. In this context, the amino groups of trimethoprim or its derivatives can be reacted with various aromatic aldehydes to yield a diverse library of Schiff base derivatives.[2][3]
Experimental Workflow: Synthesis of Trimethoprim Schiff Bases
Caption: General workflow for the synthesis of trimethoprim Schiff base derivatives.
Experimental Protocol: Synthesis of a Trimethoprim Schiff Base with 2,6-Dichlorobenzaldehyde[3]
-
Materials: Trimethoprim (0.001 mol, 0.29 g), 2,6-dichlorobenzaldehyde (B137635) (0.002 mol, 0.35 g), absolute ethanol (40 mL), glacial acetic acid (3 drops).
-
Procedure:
-
A mixture of trimethoprim and 2,6-dichlorobenzaldehyde is refluxed in absolute ethanol with a few drops of glacial acetic acid for 4 hours at 78°C.
-
The reaction mixture is then cooled, and the resulting precipitate is filtered.
-
The solid product is dried and recrystallized to yield the pure Schiff base.
-
-
Yield: 88%
Experimental Protocol: Synthesis of a Trimethoprim Schiff Base with 4-Dimethylaminobenzaldehyde[3]
-
Materials: Trimethoprim (0.001 mol, 0.29 g), 4-dimethylaminobenzaldehyde (0.002 mol, 0.29 g), absolute ethanol (40 mL), glacial acetic acid (3 drops).
-
Procedure:
-
The same procedure as described in section 3.2 is followed.
-
-
Yield: 92%
Quantitative Data for Trimethoprim Schiff Base Derivatives
| Compound | Aldehyde/Ketone Used | Yield (%) | Melting Point (°C) | Reference |
| Schiff Base 1 | 2,6-Dichlorobenzaldehyde | 88 | 67-72 | [2] |
| Schiff Base 2 | 4-Dimethylaminobenzaldehyde | 92 | 64-69 | [2] |
| Schiff Base (1a) | 4-Dimethylaminobenzaldehyde | - | - | [3] |
| Schiff Base (2a) | Propanal | - | - | [3] |
| Schiff Base (3a) | Salicylaldehyde | - | - | [3] |
| Schiff Base (4a) | 2,4-Dimethoxybenzaldehyde | - | - | [3] |
| Schiff Base (5a) | 4-Methylbenzaldehyde | - | - | [3] |
Synthesis of Pyrazoline Derivatives
Pyrazoline derivatives can be synthesized from the corresponding chalcones, which are α,β-unsaturated ketones. The synthesis involves a cyclocondensation reaction with hydrazine (B178648) hydrate.
Experimental Workflow: Synthesis of Trimethoprim Pyrazoline Derivatives
Caption: General workflow for the synthesis of trimethoprim pyrazoline derivatives.
Experimental Protocol: General Procedure for Pyrazoline Synthesis[2]
-
Materials: Azo derivative of trimethoprim (Compound 8), hydrazine hydrate, phenyl hydrazine, or dinitrophenyl hydrazine, ethanol.
-
Procedure:
-
The azo derivative of trimethoprim is refluxed with hydrazine hydrate, phenyl hydrazine, or dinitrophenyl hydrazine in ethanol.
-
The reaction leads to the formation of the corresponding pyrazoline derivatives.
-
Note: The specific quantitative details for the synthesis of the azo derivative (Compound 8) and its subsequent conversion to pyrazolines are not fully detailed in the available literature, highlighting an area for further research.
Synthesis of 1,2,3-Triazole Derivatives
1,2,3-Triazole derivatives of trimethoprim can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction involves the coupling of an azide (B81097) derivative of trimethoprim with a terminal alkyne.
Experimental Workflow: Synthesis of Trimethoprim 1,2,3-Triazole Derivatives
Caption: General workflow for the synthesis of trimethoprim 1,2,3-triazole derivatives.
Experimental Protocol: Synthesis of 5-azido-8-(3,4,5-trimethoxybenzyl)imidazo[1,2-c]pyrimidin-3(2H)-one (Compound 12) and subsequent triazole formation[2]
-
Materials for Azide Synthesis: Diazonium chloride salt of Compound 1, sodium azide.
-
Procedure for Azide Synthesis:
-
The diazonium chloride salt of Compound 1 is reacted with sodium azide to yield the azido (B1232118) derivative (Compound 12).
-
-
Materials for Triazole Synthesis: Compound 12, acetylacetone (B45752) or ethyl acetoacetate (B1235776), sodium ethoxide/ethanol.
-
Procedure for Triazole Synthesis:
-
Compound 12 is reacted with acetylacetone or ethyl acetoacetate in the presence of sodium ethoxide in ethanol to form the corresponding 1,2,3-triazole derivatives.
-
Note: The specific molar quantities and reaction conditions for these steps require further detailed investigation for precise replication.
Antimicrobial Activity
The synthesized trimethoprim heterocyclic derivatives have been evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria. The results indicate that many of these derivatives exhibit potent antibacterial activity, in some cases superior to that of the parent trimethoprim.[4][2][3]
Quantitative Antimicrobial Activity Data
| Compound/Derivative | Test Organism | Activity | Reference |
| Schiff Base Derivatives | Bacillus subtilis (Gram +ve) | Active | [3] |
| Schiff Base Derivatives | Escherichia coli (Gram -ve) | Active | [3] |
| Imidazo, Pyrazoline, Triazole Derivatives | Staphylococcus aureus (Gram +ve) | Active | [4] |
| Imidazo, Pyrazoline, Triazole Derivatives | Bacillus subtilis (Gram +ve) | Active | [4] |
| Imidazo, Pyrazoline, Triazole Derivatives | Escherichia coli (Gram -ve) | Active | [4] |
| Imidazo, Pyrazoline, Triazole Derivatives | Proteus spp. (Gram -ve) | Active | [4] |
| Schiff Base 1 | Staphylococcus aureus | Good | [2] |
| Schiff Base 2 | Escherichia coli | Good | [2] |
| Schiff Base 2 | Klebsiella spp. | Good | [2] |
Conclusion
This technical guide has provided a detailed overview of the synthesis of various heterocyclic derivatives of trimethoprim. The experimental protocols, quantitative data, and workflow diagrams presented herein offer a valuable resource for researchers in the field of medicinal chemistry and drug development. The promising antimicrobial activities of these derivatives underscore the potential of this synthetic approach for the discovery of novel antibacterial agents to combat the growing challenge of antibiotic resistance. Further detailed investigation into the specific reaction parameters and a broader evaluation of the biological activities of these compounds are warranted.
References
The Core Mechanism of Dihydrofolate Reductase Inhibition by Trimethoprim and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethoprim (B1683648), a synthetic pyrimidine (B1678525) derivative, serves as a cornerstone in antimicrobial therapy through its targeted inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid biosynthesis pathway. This technical guide provides an in-depth exploration of the mechanism of action of trimethoprim and its derivatives. It details the molecular interactions governing their inhibitory activity, the basis for their selective toxicity, and the evolution of resistance. Quantitative data on enzyme inhibition and antimicrobial efficacy are presented, alongside detailed experimental protocols for their determination. Furthermore, this guide employs visual diagrams to elucidate key pathways, experimental workflows, and the logical progression of resistance development, offering a comprehensive resource for researchers in antimicrobial drug discovery and development.
Introduction
The folate metabolic pathway is indispensable for the synthesis of nucleic acids and certain amino acids, making it a prime target for antimicrobial agents. Dihydrofolate reductase (DHFR) catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial one-carbon carrier in various biosynthetic reactions. Trimethoprim exploits this dependency by acting as a potent and selective inhibitor of bacterial DHFR.[1][2][3] Its synergistic combination with sulfamethoxazole, which targets an upstream enzyme in the same pathway, has been a mainstay in the treatment of various bacterial infections.[4] However, the emergence of resistance necessitates the continued development of novel trimethoprim derivatives with improved potency and broader activity against resistant strains. This guide delves into the fundamental principles of trimethoprim's action to inform such efforts.
The Folic Acid Biosynthesis Pathway and the Role of DHFR
Bacteria, unlike mammals who obtain folate from their diet, must synthesize it de novo.[5] This pathway, essential for bacterial survival, is the target of trimethoprim and sulfonamides. The pathway culminates in the production of THF, which is vital for the synthesis of purines, thymidylate, and certain amino acids like methionine and glycine.[6][7] DHFR performs the final, critical step of reducing DHF to THF.[7]
Mechanism of Action of Trimethoprim
Trimethoprim functions as a competitive inhibitor of DHFR.[7] Its chemical structure, featuring a 2,4-diaminopyrimidine (B92962) ring, mimics the pteridine (B1203161) moiety of the natural substrate, DHF, allowing it to bind to the active site of the enzyme.[8] The high affinity of trimethoprim for bacterial DHFR is the basis for its selective toxicity. It binds to bacterial DHFR with an affinity several thousand times greater than its affinity for human DHFR.[2][8] This differential binding is attributed to structural differences in the active sites of the bacterial and mammalian enzymes.[9]
Upon binding, trimethoprim blocks the reduction of DHF to THF, leading to a depletion of the THF pool.[6] The absence of THF stalls the synthesis of essential building blocks for DNA, RNA, and proteins, ultimately resulting in bacteriostasis or, in synergy with sulfamethoxazole, a bactericidal effect.[1]
Structure-Activity Relationship of Trimethoprim Derivatives
The development of trimethoprim derivatives aims to enhance potency, broaden the spectrum of activity, and overcome resistance. Structure-activity relationship (SAR) studies have revealed several key features of the trimethoprim molecule that are crucial for its activity.[10]
-
2,4-Diaminopyrimidine Ring: This moiety is essential for binding to the active site of DHFR through hydrogen bonding.[8]
-
Methylene Bridge: The linker between the pyrimidine and benzene (B151609) rings influences the conformational flexibility and orientation of the molecule within the active site.
-
Trimethoxybenzyl Group: The methoxy (B1213986) substitutions on the benzene ring contribute to hydrophobic interactions within a pocket of the DHFR active site. Modifications to this group have been a major focus of derivative development.[9]
Studies have shown that alterations to the substitution pattern on the benzyl (B1604629) ring can significantly impact inhibitory activity. For instance, the introduction of benzyloxy and phenyl ethanone (B97240) groups at the 4-position of the dimethoxy benzyl ring has been shown to increase antibacterial activity against both Staphylococcus aureus and Escherichia coli.[9]
Quantitative Analysis of Inhibitory Activity
The potency of trimethoprim and its derivatives is quantified by their half-maximal inhibitory concentration (IC50) against DHFR and their minimum inhibitory concentration (MIC) against various bacterial strains. The inhibition constant (Ki) provides a measure of the binding affinity of the inhibitor to the enzyme.
Table 1: Inhibitory Activity of Trimethoprim and Derivatives against Dihydrofolate Reductase (DHFR)
| Compound | Target Organism/Enzyme | IC50 (µM) | Ki (nM) | Reference(s) |
| Trimethoprim | Escherichia coli DHFR | - | - | [1] |
| Trimethoprim | Staphylococcus aureus DHFR | - | - | [4] |
| Trimethoprim | Human DHFR | 55.26 | - | [6][11] |
| Methotrexate | Human DHFR | 0.08 | - | [6] |
| Derivative 4b (benzyloxy) | S. aureus | - | - | [9] |
| Derivative 4b (benzyloxy) | E. coli | - | - | [9] |
| Benzamide Derivative JW2 | Human DHFR | 4.72 | - | [11] |
| Benzamide Derivative JW8 | Human DHFR | 20.17 | - | [11] |
| Dihydrophthalazine Derivative OSU35 | Enterococcus faecalis DHFR | - | 3.8 | [12] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Trimethoprim and Derivatives against Bacterial Strains
| Compound | Bacterial Strain | MIC (µM) | Reference(s) |
| Trimethoprim | Staphylococcus aureus | 22.7 | [9] |
| Trimethoprim | Escherichia coli | 55.1 | [9] |
| Derivative 4b (benzyloxy) | Staphylococcus aureus | 5.0 | [9] |
| Derivative 4b (benzyloxy) | Escherichia coli | 4.0 | [9] |
| Diaveridine | Pathogenic Bacteria | as low as 1.25 µg/mL | [4] |
Mechanisms of Resistance
The clinical efficacy of trimethoprim is threatened by the emergence and spread of bacterial resistance. The primary mechanisms of resistance include:
-
Alteration of the Target Enzyme: Mutations in the chromosomal dfr gene can lead to amino acid substitutions in DHFR that reduce the binding affinity of trimethoprim.[3]
-
Acquisition of Resistant DHFR Genes: Bacteria can acquire plasmids carrying genes (dfr) that encode for trimethoprim-resistant DHFR enzymes. These plasmid-encoded enzymes are not effectively inhibited by trimethoprim and can compensate for the inhibition of the chromosomal DHFR.[11]
-
Overproduction of DHFR: An increase in the expression of the chromosomal dfr gene can lead to higher levels of DHFR, requiring higher concentrations of trimethoprim to achieve effective inhibition.[11]
-
Efflux Pumps: Some bacteria possess membrane proteins that actively pump trimethoprim out of the cell, reducing its intracellular concentration.[13]
Experimental Protocols
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.
Materials:
-
Purified DHFR enzyme
-
Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Dihydrofolic acid (DHF) solution
-
NADPH solution
-
Test compounds (trimethoprim and derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound or vehicle control.
-
Initiate the reaction by adding NADPH and DHF to each well.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific bacterium.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (trimethoprim and derivatives)
-
Sterile 96-well microplates
-
Incubator
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard, diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells).
-
Prepare two-fold serial dilutions of the test compounds in CAMHB in the wells of a 96-well microplate.
-
Inoculate each well (except for the sterility control) with the bacterial suspension.
-
Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. For trimethoprim, the MIC is often read as the lowest concentration that inhibits ≥80% of growth compared to the control.[5]
Conclusion and Future Directions
Trimethoprim remains a clinically important antibiotic due to its specific and potent inhibition of bacterial DHFR. A thorough understanding of its mechanism of action, the structural basis for its selectivity, and the molecular drivers of resistance is paramount for the development of the next generation of DHFR inhibitors. Future research should focus on designing novel derivatives that can evade existing resistance mechanisms, possess enhanced intrinsic activity, and exhibit favorable pharmacokinetic and safety profiles. The integration of structural biology, computational modeling, and robust in vitro and in vivo testing will be critical in this endeavor. The methodologies and data presented in this guide provide a foundational framework for these ongoing and future research efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. himedialabs.com [himedialabs.com]
- 3. mdpi.com [mdpi.com]
- 4. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual-Target Inhibitors of the Folate Pathway Inhibit Intrinsically Trimethoprim-Resistant DfrB Dihydrofolate Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystallographic Analysis Reveals a Novel Second Binding Site for Trimethoprim in Active Site Double Mutants of Human Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, antibacterial activity and docking study of some new trimethoprim derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzamide Trimethoprim Derivatives as Human Dihydrofolate Reductase Inhibitors—Molecular Modeling and In Vitro Activity Study [mdpi.com]
- 12. The Structure and Competitive Substrate Inhibition of Dihydrofolate Reductase from Enterococcus faecalis Reveal Restrictions to Cofactor Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Exploring the Biological Frontier: A Technical Guide to Novel Trimethoprim Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the burgeoning field of novel trimethoprim (B1683648) (TMP) analogs, offering a comprehensive overview of their synthesis, biological activities, and mechanisms of action. Trimethoprim, a cornerstone antibacterial agent, is being reimagined through chemical modifications to combat drug resistance and explore new therapeutic avenues, including anticancer applications. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support ongoing research and development in this critical area.
Biological Activity: Expanding Beyond the Antibacterial Spectrum
The primary mechanism of trimethoprim and its new derivatives is the inhibition of dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid biosynthesis pathway.[1][2][3] This pathway is essential for the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA and proteins.[2][3] By inhibiting DHFR, these compounds disrupt DNA replication and lead to cell death, particularly in rapidly proliferating cells like bacteria and cancer cells.[1][4][5]
Antibacterial Activity
Novel trimethoprim analogs are being developed to overcome the challenge of acquired bacterial resistance. Researchers are modifying the core structure of TMP to enhance its binding affinity to bacterial DHFR and explore activity against a broader range of pathogens.
Table 1: Antibacterial Activity of New Trimethoprim Derivatives
| Compound/Derivative | Target Organism | MIC (µM) | Reference |
| Trimethoprim (Standard) | Staphylococcus aureus | 22.7 | [6] |
| Trimethoprim (Standard) | Escherichia coli | 55.1 | [6] |
| Benzyloxy derivative 4b | Staphylococcus aureus | 5.0 | [6] |
| Benzyloxy derivative 4b | Escherichia coli | 4.0 | [6] |
Anticancer Activity
The inhibition of DHFR is also a validated target in cancer chemotherapy. New trimethoprim compounds are being investigated for their potential as anticancer agents, with some derivatives showing promising activity against various cancer cell lines.[1][4]
Table 2: Anticancer Activity of New Trimethoprim Derivatives
| Compound/Derivative | Cell Line | IC50 | Reference |
| Oxazine derivative (A9) | Colon cancer (HRT) | 0.1669 µg/mL (0.231 µmol/L) | [7] |
| Thiazine derivative (A8) | Colon cancer (HRT) | 206.7 µg/mL | [7] |
| 5-Fluorouracil (Reference) | Colon cancer (HRT) | 3.73 µmol/L | [7] |
Dihydrofolate Reductase (DHFR) Inhibition
The potency of new trimethoprim analogs is often first assessed by their ability to inhibit the DHFR enzyme directly. This is a key indicator of their potential biological activity.
Table 3: DHFR Inhibition by New Trimethoprim Analogs
| Compound/Analog | IC50 (µM) | Reference |
| Trimethoprim (TMP) | 55.26 | [1] |
| Methotrexate (MTX) | 0.08 | [1] |
| Analog 2 | 0.99 | [1] |
| Analog 3 | 0.72 | [1] |
| Analog 4 | 1.02 | [1] |
| Analog 5 | 15.94 | [1] |
| Analog 6 | 15.09 | [1] |
| Compound D | 0.2 | [1] |
| Compound F | 0.2 | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed in the evaluation of new trimethoprim compounds.
Synthesis of Novel Trimethoprim Derivatives
The synthesis of new trimethoprim analogs often involves multi-step chemical reactions to modify the core trimethoprim structure. A general approach involves:
-
Demethylation: Selective demethylation of one of the methoxy (B1213986) groups on the trimethoxybenzyl ring of trimethoprim to create a hydroxyl group, forming hydroxy trimethoprim (HTMP).[6]
-
Substitution: Introduction of various substituents at the newly formed hydroxyl position. This can include the addition of benzyloxy or phenyl ethanone (B97240) groups to explore structure-activity relationships (SAR).[6]
-
Purification and Characterization: The synthesized compounds are purified using techniques like column chromatography and characterized using methods such as FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm their chemical structures.[7][8]
Dihydrofolate Reductase (DHFR) Inhibition Assay
The inhibitory activity of the compounds against DHFR is determined using a spectrophotometric assay.
-
Reagents and Materials: Recombinant human or bacterial DHFR enzyme, dihydrofolic acid (DHF), NADPH, and the test compounds.
-
Procedure:
-
The reaction mixture containing the DHFR enzyme, NADPH, and varying concentrations of the test compound is prepared in a suitable buffer.
-
The reaction is initiated by the addition of the substrate, DHF.
-
The rate of NADPH oxidation to NADP+ is monitored by measuring the decrease in absorbance at 340 nm over time.
-
The IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated from the dose-response curve.[1]
-
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Bacterial Strains: Standard laboratory strains (e.g., Staphylococcus aureus, Escherichia coli) are used.
-
Procedure (Broth Microdilution Method):
-
A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.
-
Each well is inoculated with a standardized suspension of the test bacterium.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]
-
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.
-
Cell Lines: Human cancer cell lines (e.g., colon cancer HRT cells) are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.[9]
-
Visualizing the Science: Pathways and Workflows
Visual diagrams are essential for understanding the complex biological and experimental processes involved in the study of new trimethoprim compounds.
Caption: Inhibition of the Folic Acid Biosynthesis Pathway by Trimethoprim and Sulfonamides.
Caption: General Experimental Workflow for the Evaluation of New Trimethoprim Compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. New Trimethoprim-Like Molecules: Bacteriological Evaluation and Insights into Their Action [mdpi.com]
- 3. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, antibacterial activity and docking study of some new trimethoprim derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Trimethoprim Drug and Innovation of Sulfazane-Trimethoprim Derivatives as Anticancer Agents – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
initial synthesis routes for trimethoprim propanoic acid
An in-depth technical guide on the proposed , targeting researchers, scientists, and drug development professionals. This document outlines hypothetical synthetic pathways based on established chemical principles, due to the absence of published literature on the direct synthesis of this specific compound.
Introduction
Trimethoprim (B1683648) is a potent synthetic antibacterial agent that functions as a dihydrofolate reductase inhibitor.[1][2] Its clinical efficacy has spurred extensive research into the synthesis of various analogues to enhance its activity, selectivity, and pharmacokinetic properties.[1][3][4][5] This guide focuses on the proposed initial synthesis routes for a novel derivative, trimethoprim propanoic acid. While direct synthetic routes for this specific compound are not documented in the current literature, this paper outlines plausible pathways based on the well-established synthesis of trimethoprim and its analogues, combined with standard organic chemistry methodologies for the introduction of a carboxylic acid moiety.
Proposed Synthetic Pathways
Two primary retrosynthetic approaches are proposed for the synthesis of this compound. These approaches diverge in the stage at which the propanoic acid group is introduced: either as a modification of a key intermediate in the trimethoprim synthesis or as a post-synthetic modification of trimethoprim itself.
Route 1: Modification of a Key Intermediate
This strategy involves the synthesis of a substituted benzaldehyde (B42025) bearing the propanoic acid group, which is then utilized in a convergent synthesis to construct the final this compound molecule. A common starting material for trimethoprim synthesis is 3,4,5-trimethoxybenzaldehyde.[6][7] A plausible modification of this starting material is proposed.
Experimental Protocol:
-
Synthesis of 4-(2-carboxyethyl)-3,5-dimethoxybenzaldehyde:
-
Step 1: Friedel-Crafts Acylation of 1,3-dimethoxybenzene (B93181). To a solution of 1,3-dimethoxybenzene in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) followed by the dropwise addition of succinic anhydride (B1165640) at 0°C. The reaction is stirred for several hours at room temperature. After completion, the reaction is quenched with ice and extracted.
-
Step 2: Clemmensen or Wolff-Kishner Reduction. The resulting keto-acid is reduced to the corresponding carboxylic acid. For the Clemmensen reduction, amalgamated zinc and concentrated hydrochloric acid are used. For the Wolff-Kishner reduction, hydrazine (B178648) hydrate (B1144303) and a strong base (e.g., potassium hydroxide) in a high-boiling solvent (e.g., ethylene (B1197577) glycol) are employed.
-
Step 3: Vilsmeier-Haack Formylation. The resulting 4-(2-carboxyethyl)-1,3-dimethoxybenzene is formylated using a Vilsmeier reagent (e.g., prepared from phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the position ortho to one of the methoxy (B1213986) groups and para to the propanoic acid side chain.
-
-
Condensation with 3-anilinopropionitrile (B89847): The synthesized aldehyde is then condensed with 3-anilinopropionitrile in the presence of a base to form the corresponding cinnamonitrile (B126248) derivative.[8]
-
Cyclization with Guanidine (B92328): The resulting intermediate is cyclized with guanidine in the presence of a strong base (e.g., sodium ethoxide) to form the pyrimidine (B1678525) ring, yielding the final this compound.[6][9]
Quantitative Data (Hypothetical):
| Step | Reactants | Reagents/Catalysts | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Friedel-Crafts Acylation | 1,3-dimethoxybenzene, Succinic anhydride | Aluminum chloride | Dichloromethane | 0 - RT | 4-6 | 75-85 |
| Reduction | Keto-acid intermediate | Amalgamated zinc, HCl (Clemmensen) | Toluene | Reflux | 8-12 | 70-80 |
| Vilsmeier-Haack Formylation | 4-(2-carboxyethyl)-1,3-dimethoxybenzene | POCl₃, DMF | Dichloromethane | 0 - RT | 3-5 | 65-75 |
| Condensation | Substituted benzaldehyde, 3-anilinopropionitrile | Sodium methoxide | Methanol | Reflux | 2-4 | 80-90 |
| Cyclization | Cinnamonitrile intermediate, Guanidine | Sodium ethoxide | Ethanol | Reflux | 6-8 | 70-80 |
Synthesis Workflow Diagram:
References
- 1. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trimethoprim | C14H18N4O3 | CID 5578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]
- 4. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]
- 9. Trimethoprim | Basicmedical Key [basicmedicalkey.com]
Physicochemical Characterization of Trimethoprim Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characterization of trimethoprim (B1683648) (TMP) derivatives. Trimethoprim, an inhibitor of dihydrofolate reductase (DHFR), is a crucial antibiotic, and the development of its derivatives aims to enhance its efficacy, overcome resistance, and improve its pharmacokinetic profile.[1][2] A thorough understanding of the physicochemical properties of these derivatives is paramount for their rational design and development as therapeutic agents.
This guide details the experimental protocols for determining key physicochemical parameters, presents available data for a selection of trimethoprim derivatives in a structured format, and visualizes the underlying biological pathway and experimental workflows.
Core Physicochemical Parameters and Their Importance
The therapeutic efficacy of a drug candidate is intrinsically linked to its physicochemical properties. For trimethoprim derivatives, the following parameters are of critical importance:
-
Solubility: Aqueous solubility is a crucial factor influencing a drug's dissolution rate and subsequent absorption. Poor solubility can lead to low bioavailability.
-
Lipophilicity (LogP): The partition coefficient between an organic and aqueous phase, expressed as LogP, is a key indicator of a molecule's ability to permeate biological membranes. An optimal LogP is essential for absorption, distribution, metabolism, and excretion (ADME) properties. Higher log P values can indicate better penetration of lipophilic outer membranes of bacteria.
-
pKa: The acid dissociation constant (pKa) determines the ionization state of a molecule at a given pH. The ionization state affects a drug's solubility, permeability, and interaction with its biological target.
-
Melting Point: The melting point is an indicator of the purity and stability of a crystalline solid.
-
Stability: The chemical stability of a compound under various conditions (e.g., pH, temperature, light) is critical for its shelf-life and formulation development.
Data on Physicochemical Properties of Trimethoprim and its Derivatives
The following tables summarize the available quantitative data for trimethoprim and a selection of its derivatives. It is important to note that data for novel derivatives are often found in specific research publications and may not be exhaustively compiled in a single source.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Aqueous Solubility | LogP | pKa | Reference |
| Trimethoprim | C₁₄H₁₈N₄O₃ | 290.32 | 199-203 | 0.4 g/L (25 °C) | 0.91 | 7.12 | [3] |
| Trimethoprim-Malic Acid Multicomponent Crystal | - | - | 212.5 | 2.5-fold higher than TMP | - | - | |
| Water-soluble Trimethoprim Derivative (Sodium Salt) | - | - | 246-248 (decomposes) | 66.3% in water | - | - |
Experimental Protocols
Accurate and reproducible determination of physicochemical properties is fundamental. The following sections detail the standard experimental protocols for the key parameters.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent (e.g., water, buffer) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Detailed Protocol:
-
Preparation: Add an excess amount of the trimethoprim derivative to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).
-
Data Analysis: The solubility is reported as the average concentration from multiple determinations.
Lipophilicity Determination (LogP)
The octanol-water partition coefficient (LogP) is typically determined using the shake-flask method or estimated by HPLC.
Principle (Shake-Flask): The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the compound's concentration in the two phases at equilibrium gives the partition coefficient.
Detailed Protocol (Shake-Flask):
-
Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents and allowing them to separate.
-
Partitioning: Dissolve a known amount of the trimethoprim derivative in one of the phases (usually the one in which it is more soluble). Add a known volume of the second phase.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) and then allow the phases to separate completely.
-
Sampling: Take a sample from each phase.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the LogP using the formula: LogP = log ([Concentration in octanol] / [Concentration in water]).
pKa Determination (Potentiometric Titration)
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Principle: The pH of a solution of the compound is monitored as a titrant (a strong acid or base) of known concentration is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.
Detailed Protocol:
-
Solution Preparation: Dissolve an accurately weighed amount of the trimethoprim derivative in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
-
Titration: Add the titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This can be determined from the inflection point of the titration curve or its first derivative.
Melting Point Determination
The melting point is determined using a melting point apparatus.
Principle: A small amount of the crystalline solid is heated at a controlled rate, and the temperature range over which the substance melts is observed.
Detailed Protocol:
-
Sample Preparation: Finely powder the dry crystalline sample of the trimethoprim derivative.
-
Capillary Loading: Pack a small amount of the powder into a capillary tube.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a liquid (completion of melting). The melting point is reported as this range.
Visualizations
Dihydrofolate Reductase (DHFR) Inhibition Pathway
Trimethoprim and its derivatives exert their antibacterial effect by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway. This pathway is essential for the production of tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cell growth.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Trimethoprim Derivatives.
Experimental Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of newly synthesized trimethoprim derivatives.
Caption: Physicochemical Characterization Workflow for Trimethoprim Derivatives.
Conclusion
The physicochemical characterization of trimethoprim derivatives is a cornerstone of the drug discovery and development process. A systematic and rigorous evaluation of properties such as solubility, lipophilicity, pKa, and stability provides essential data for understanding the ADME properties, formulating effective drug delivery systems, and ultimately selecting promising lead candidates for further development. The experimental protocols and workflows outlined in this guide provide a framework for researchers to generate high-quality, reproducible data, thereby accelerating the journey from a novel chemical entity to a potential therapeutic agent.
References
The Evolution of a Classic Antibiotic: A Technical Guide to the Discovery and Synthesis of Trimethoprim Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim (B1683648) (TMP), a synthetic bacteriostatic antibiotic, has been a cornerstone in the treatment of various bacterial infections for decades. Its efficacy stems from its targeted inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folic acid biosynthesis pathway.[1][2] This pathway is essential for the production of nucleotides and certain amino acids, which are fundamental for DNA synthesis and cellular replication.[3] By selectively targeting the bacterial DHFR enzyme over its human counterpart, trimethoprim disrupts bacterial growth and proliferation.[1] However, the emergence of trimethoprim-resistant bacterial strains has necessitated the development of novel analogs with improved potency, expanded spectra of activity, and the ability to overcome resistance mechanisms. This technical guide provides an in-depth exploration of the discovery and synthesis of trimethoprim analogs, complete with detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.
Core Concepts in Trimethoprim Analog Development
The development of trimethoprim analogs is primarily centered around the structure-activity relationship (SAR), which dictates how chemical modifications to the core trimethoprim structure influence its biological activity. The trimethoprim molecule consists of a 2,4-diaminopyrimidine (B92962) ring linked by a methylene (B1212753) bridge to a 3,4,5-trimethoxybenzyl ring. Key areas of modification include:
-
The Benzyl (B1604629) Ring: Alterations to the methoxy (B1213986) groups on the benzyl ring have been extensively explored. For instance, demethylation of the 4-methoxy group to a hydroxyl group allows for the introduction of various substituents, such as benzyloxy and phenyl ethanone (B97240) groups, which has been shown to increase antibacterial activity.
-
The Pyrimidine Ring: The 2,4-diaminopyrimidine moiety is crucial for the molecule's interaction with the DHFR active site. While modifications to this ring are less common, some studies have explored substitutions at the 4-NH2 group, though this has often resulted in decreased or loss of activity.
-
Bridging Linker: The methylene bridge connecting the two ring systems has been a target for modification. A significant advancement has been the incorporation of amide bonds in place of the methylene linker, which has been shown to increase the affinity of the analogs for DHFR.[4][5]
Synthesis of Trimethoprim Analogs: Methodologies and Protocols
A variety of synthetic strategies have been employed to generate diverse libraries of trimethoprim analogs. These range from classical organic synthesis techniques to modern solid-phase synthesis methodologies.
General Synthetic Route via Condensation
One common approach to synthesizing trimethoprim and its analogs involves the condensation of a substituted benzaldehyde (B42025) with a propanenitrile derivative, followed by reaction with guanidine.[6] This versatile method allows for the generation of a wide range of analogs by simply varying the starting aldehyde.[7]
Solid-Phase Synthesis of Amide-Containing Analogs
Solid-phase synthesis has emerged as a powerful tool for the rapid generation of libraries of trimethoprim analogs, particularly those containing amide bonds.[1][7] This technique involves attaching the initial building block to a solid support (resin) and then sequentially adding other building blocks in a stepwise fashion.
Experimental Protocol: Solid-Phase Synthesis of Trimethoprim Analogs with Amide Bonds [1][8]
This protocol outlines a general procedure for the synthesis of trimethoprim analogs containing an amide bond, a strategy that has been shown to enhance DHFR inhibition.
-
Resin Preparation: Start with a suitable solid support, such as 4-nitrophenyl Wang resin.
-
Attachment of First Building Block: The first amino acid or linker molecule is attached to the resin using standard coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).
-
Deprotection: The protecting group (e.g., Fmoc) on the attached amino acid is removed using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Coupling of Subsequent Building Blocks: The next amino acid or carboxylic acid derivative (e.g., a substituted benzoic acid) is coupled to the deprotected amine on the resin-bound intermediate using coupling reagents.
-
Introduction of the Trimethoxybenzyl Moiety: A key step involves the coupling of a derivative of 3,4,5-trimethoxybenzoic acid to the growing chain.
-
Cleavage from Resin: Once the synthesis is complete, the analog is cleaved from the solid support using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude product is purified by techniques such as high-performance liquid chromatography (HPLC) to yield the final trimethoprim analog.
-
Characterization: The structure and purity of the final compound are confirmed using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Biological Evaluation of Trimethoprim Analogs
The biological activity of newly synthesized trimethoprim analogs is assessed through a series of in vitro assays to determine their antibacterial efficacy and their ability to inhibit the target enzyme, DHFR.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the activity of the DHFR enzyme. The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][9]
Experimental Protocol: DHFR Inhibition Assay [1][3]
-
Reagent Preparation:
-
Prepare a 1X DHFR assay buffer (pH 7.5).
-
Prepare stock solutions of DHF and NADPH.
-
Dilute the recombinant human or bacterial DHFR enzyme in ice-cold assay buffer to the desired working concentration.
-
Prepare serial dilutions of the test compounds (trimethoprim analogs) and positive controls (e.g., methotrexate, trimethoprim).
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add the assay buffer, the DHFR enzyme, and the test compound or control.
-
Initiate the reaction by adding NADPH and DHF to each well.
-
Immediately measure the absorbance at 340 nm at regular intervals for a set period using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption (decrease in absorbance over time) for each reaction.
-
Determine the percent inhibition of DHFR activity for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).
-
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10] The broth microdilution method is a commonly used technique for determining the MIC.[11][12]
Experimental Protocol: Broth Microdilution MIC Assay [11][13]
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterial strain in a suitable broth medium to the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to a specific bacterial density (e.g., ~1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension to the final desired inoculum concentration (typically ~5 x 10^5 CFU/mL) in the test medium.
-
-
Preparation of Antimicrobial Dilutions (in a 96-well microtiter plate):
-
Dispense broth medium into all wells of the plate.
-
Add a concentrated solution of the test compound to the first column of wells.
-
Perform a two-fold serial dilution of the compound across the plate by transferring an aliquot of the solution from one column to the next.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with the prepared bacterial inoculum.
-
Include a growth control well containing only bacteria and medium.
-
Incubate the plate at the appropriate temperature (e.g., 37°C) for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Quantitative Data and Structure-Activity Relationships
The following tables summarize the biological activity of representative trimethoprim analogs from various studies, highlighting the impact of different structural modifications.
Table 1: In Vitro Antibacterial Activity (MIC) of Selected Trimethoprim Analogs
| Compound | Modification | MIC (µM) vs. S. aureus | MIC (µM) vs. E. coli | Reference |
| Trimethoprim (TMP) | - | 22.7 | 55.1 | [11][14] |
| Analog 4b | Benzyloxy group at 4-position | 5.0 | 4.0 | [11][14] |
| Schiff Base 3a-h | Substitution at 4-NH2 group | Little to no activity | Little to no activity | [11][14] |
Table 2: Dihydrofolate Reductase (DHFR) Inhibitory Activity of Selected Trimethoprim Analogs
| Compound | Modification | IC50 (µM) vs. human DHFR | Reference |
| Trimethoprim (TMP) | - | 55.26 | [5][7] |
| Methotrexate (MTX) | Reference Inhibitor | 0.08 | [5][7] |
| Analog 2 | Amide bond incorporation | 0.99 | [5][7] |
| Analog 3 | Amide bond incorporation | 0.72 | [5][7] |
| Analog 4 | Amide bond incorporation | 1.02 | [5][7] |
| Analog 5 | Amide bond incorporation | 15.94 | [5][7] |
| Analog 6 | Amide bond incorporation | 15.09 | [5][7] |
| Analog 9 | Amide bond incorporation | 56.05 | [15] |
| Analog 11 | Amide bond incorporation | 55.32 | [15] |
Visualizing Key Pathways and Workflows
Understanding the mechanism of action and the experimental processes is facilitated by visual diagrams. The following sections provide Graphviz diagrams for the folate biosynthesis pathway and key experimental workflows.
Folate Biosynthesis Pathway and Trimethoprim Inhibition
Trimethoprim and its analogs act by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway. This pathway is crucial for the de novo synthesis of purines, thymidine, and certain amino acids.[13]
General Workflow for Synthesis and Evaluation of Trimethoprim Analogs
The development of new trimethoprim analogs follows a structured workflow from initial design and synthesis to comprehensive biological evaluation.
Workflow for DHFR Inhibition Assay
This diagram illustrates the key steps involved in determining the inhibitory activity of trimethoprim analogs against the DHFR enzyme.
Conclusion and Future Perspectives
The development of trimethoprim analogs remains a critical area of research in the fight against antimicrobial resistance. By leveraging a deep understanding of the structure-activity relationships of the trimethoprim scaffold, researchers have successfully designed and synthesized novel compounds with enhanced potency and the ability to circumvent resistance mechanisms. The incorporation of amide bonds and targeted modifications to the benzyl ring are promising strategies that have yielded analogs with significantly improved DHFR inhibitory activity.[5][15] Future efforts will likely focus on further optimizing these lead compounds to improve their pharmacokinetic properties and in vivo efficacy, as well as exploring novel chemical scaffolds that can effectively inhibit DHFR through different binding modes. The systematic approach of synthesis, biological evaluation, and structural optimization outlined in this guide will continue to be instrumental in the discovery of the next generation of DHFR inhibitors.
References
- 1. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medlink.com [medlink.com]
- 5. researchgate.net [researchgate.net]
- 6. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. youtube.com [youtube.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Theoretical Mechanism of Trimethoprim Propanoic Acid: An Immunochemical Hapten Derived from a Dihydrofolate Reductase Inhibitor
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the theoretical mechanism of action of trimethoprim (B1683648) propanoic acid. While the parent compound, trimethoprim, is a well-established antibacterial agent, current scientific literature indicates that trimethoprim propanoic acid primarily functions as a hapten for immunochemical applications rather than a direct antimicrobial. This document will first elucidate the established mechanism of trimethoprim and then discuss the role and implications of the propanoic acid modification.
The Core Mechanism of Action: Trimethoprim's Inhibition of Dihydrofolate Reductase
Trimethoprim's antibacterial activity stems from its potent and selective inhibition of bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway. This pathway is critical for the synthesis of tetrahydrofolate (THF), a vital cofactor in the biosynthesis of purines, thymidine, and certain amino acids, which are the fundamental building blocks of DNA, RNA, and proteins.
The mechanism unfolds as follows:
-
Competitive Inhibition: Trimethoprim competes with the natural substrate, dihydrofolate (DHF), for the active site of the bacterial DHFR enzyme.
-
Enzyme Binding: Due to its structural similarity to a portion of the DHF molecule, trimethoprim binds tightly to the active site of bacterial DHFR. This binding is significantly stronger to the bacterial enzyme than to its mammalian counterpart, accounting for its selective toxicity.
-
Blockade of Tetrahydrofolate Synthesis: The binding of trimethoprim to DHFR blocks the reduction of DHF to THF.
-
Depletion of Essential Precursors: The resulting deficiency in THF leads to a halt in the synthesis of thymidine, purines, and essential amino acids.
-
Inhibition of Bacterial Growth: Without these essential building blocks, bacteria are unable to synthesize new DNA and proteins, leading to the cessation of growth and, ultimately, cell death.
Figure 1. Signaling pathway of Trimethoprim's inhibitory action on bacterial growth.
This compound: A Hapten for Immunochemical Detection
The available scientific literature and commercial product descriptions identify this compound as a hapten. A hapten is a small molecule that, on its own, does not elicit an immune response. However, when conjugated to a larger carrier molecule, such as a protein (e.g., bovine serum albumin, BSA), it becomes immunogenic, capable of inducing the production of antibodies that specifically recognize the hapten.
The propanoic acid moiety provides a carboxylic acid functional group that is not present in the parent trimethoprim molecule. This functional group is crucial for its role as a hapten, as it provides a convenient point of attachment for covalent linkage to carrier proteins, a process essential for immunization and the development of immunoassays.
Figure 2. Experimental workflow for hapten conjugation and antibody production.
Theoretical Considerations on the Antimicrobial Activity of this compound
While there is a lack of published data on the direct antimicrobial activity of this compound, we can speculate on how the addition of the propanoic acid group might influence its interaction with bacterial DHFR based on established structure-activity relationships of trimethoprim analogs.
-
Potential for Reduced Activity: The active site of DHFR is a well-defined pocket. The addition of a bulky and charged propanoic acid group to the trimethoprim core could introduce steric hindrance, potentially preventing the molecule from fitting optimally into the active site. This would likely lead to a significant reduction in binding affinity and, consequently, a decrease in or loss of antimicrobial activity compared to the parent trimethoprim.
-
Altered Physicochemical Properties: The introduction of a carboxylic acid group would increase the polarity and negative charge (at physiological pH) of the molecule. This could impact its ability to cross the bacterial cell wall and membrane to reach its intracellular target, DHFR.
It is important to emphasize that these are theoretical considerations. Without experimental data, such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values, the direct antimicrobial efficacy of this compound remains unconfirmed and is likely to be negligible.
Experimental Protocols
As the primary role of this compound is in immunochemical methods, the relevant experimental protocols would involve its conjugation to carrier proteins and its use in immunoassays.
General Protocol for Hapten-Carrier Conjugation (Carbodiimide Method)
-
Activation of Carboxylic Acid: Dissolve this compound in a suitable organic solvent (e.g., dimethylformamide, DMF). Add N-hydroxysuccinimide (NHS) and a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid group, forming an NHS ester. The reaction is typically carried out at room temperature for several hours.
-
Conjugation to Carrier Protein: Prepare a solution of the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). Add the activated hapten solution to the protein solution dropwise while stirring. Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
Purification of the Conjugate: Remove unconjugated hapten and reaction byproducts by dialysis against PBS.
-
Characterization: Confirm the successful conjugation and determine the hapten-to-protein molar ratio using techniques such as UV-Vis spectrophotometry or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.
General Protocol for Indirect Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: Coat microtiter plate wells with a coating antigen (e.g., trimethoprim conjugated to a different carrier protein than that used for immunization). Incubate and then wash.
-
Blocking: Block unoccupied sites in the wells with a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding. Incubate and then wash.
-
Competition: Add a mixture of a standard solution (or sample) containing free trimethoprim and a limited amount of specific anti-trimethoprim antibody to the wells. Incubate, allowing the free trimethoprim and the coated trimethoprim to compete for binding to the antibody. Wash.
-
Detection: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody. Incubate and then wash.
-
Substrate Addition: Add a chromogenic substrate for the enzyme. The enzyme will catalyze a color change.
-
Measurement: Stop the reaction and measure the absorbance at a specific wavelength. The intensity of the color is inversely proportional to the concentration of free trimethoprim in the sample.
Quantitative Data
Currently, there is no publicly available quantitative data, such as MIC or IC50 values, to assess the antimicrobial activity of this compound. The relevant quantitative data for this compound would relate to its performance in immunoassays, such as the IC50 value for the displacement of a tracer in a competitive ELISA, which reflects the sensitivity of the assay for trimethoprim.
| Compound | Parameter | Value | Organism/System |
| This compound | Antimicrobial Activity (MIC, IC50) | Data not available | Not applicable |
| This compound | Immunoassay Performance (e.g., ELISA IC50) | Dependent on specific assay development | Immunoassay |
Conclusion
Methodological & Application
Application Note: HPLC Analysis of Trimethoprim Impurities
Introduction
Trimethoprim (B1683648) is a synthetic antibacterial agent, often used in combination with sulfamethoxazole (B1682508), to treat a variety of bacterial infections. The control of impurities in pharmaceutical active ingredients is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of potential impurities in trimethoprim, based on the United States Pharmacopeia (USP) monograph. Additionally, protocols for forced degradation studies are provided to demonstrate the stability-indicating nature of the method.
Target Audience
This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of trimethoprim.
Experimental Protocols
HPLC Method for Impurity Determination (Based on USP 38)
This protocol outlines the chromatographic conditions for the analysis of trimethoprim and its impurities.
1.1. Materials and Reagents
-
Trimethoprim Reference Standard (RS)
-
Diaveridine (B1670400) (for resolution solution)
-
Sodium perchlorate (B79767)
-
Phosphoric acid
-
Methanol (HPLC grade)
-
Water (HPLC grade)
1.2. Chromatographic Conditions
| Parameter | Value |
| Instrument | UltiMate 3000 LC System or equivalent |
| Column | Acclaim 120 C18 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | 10mM Sodium perchlorate (pH 3.6 with phosphoric acid) and Methanol (7:3) |
| Separation Mode | Isocratic |
| Flow Rate | 1.3 mL/min |
| Column Temperature | 25˚C |
| Detector Wavelength | UV at 280 nm |
| Injection Volume | 20 µL |
| Run Time | 55 minutes |
1.3. Solution Preparation
-
Buffer Solution: Prepare a 10 mM sodium perchlorate solution in water and adjust the pH to 3.6 with phosphoric acid.[1][2]
-
Mobile Phase: Prepare a filtered and degassed mixture of the Buffer solution and Methanol in a 7:3 ratio.[1][2]
-
Test Solution: Accurately weigh and transfer about 25 mg of Trimethoprim into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1][2]
-
Resolution Solution: Dissolve accurately weighed quantities of Trimethoprim and Diaveridine in the mobile phase to obtain a solution with concentrations of approximately 10 µg/mL and 5 µg/mL, respectively.[1][2]
1.4. System Suitability
The system is deemed suitable for use if the following criteria are met:
-
The resolution between the trimethoprim and diaveridine peaks is not less than 2.5.[1][2]
-
The relative standard deviation for replicate injections of the resolution solution is not more than 2.0%.[2]
1.5. Data Analysis
The percentage of each impurity in the portion of Trimethoprim taken is calculated using the formula: 100 * (Fri / [Σ(Fri) + FrT]) where:
-
F is the relative response factor (0.5 for peaks with relative retention times of 0.9, 2.3, 2.7, or 10.3, and 1.0 for all other peaks).[2]
-
ri is the peak response for each impurity.[2]
-
rT is the peak response for trimethoprim.[2]
Acceptance Criteria:
-
Not more than 0.1% of any individual impurity is found.[2]
-
Not more than 0.2% of total impurities is found.[2]
Forced Degradation Protocol
Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method.
2.1. Sample Preparation
Prepare suspensions of Trimethoprim (e.g., 8 mg/mL) in an appropriate vehicle.[3]
2.2. Stress Conditions
Forced degradation can be performed by mixing 0.5 mL of the trimethoprim suspension with 0.5 mL of the following stress agents:[3]
-
Acid Hydrolysis: 1 M Hydrochloric acid
-
Base Hydrolysis: 1 M Sodium hydroxide
-
Oxidative Degradation: 30% Hydrogen peroxide
-
Thermal Degradation: Water at 60°C
The solutions are typically stored for a defined period, for example, 3 hours at 60°C, before being analyzed by HPLC.[3]
2.3. Analysis
Analyze the stressed samples using the HPLC method described in section 1. The method is considered stability-indicating if no peak overlap is observed between trimethoprim and any degradation products, impurities, or excipients.[3]
Data Presentation
Table 1: System Suitability Results for USP Method
| Parameter | USP Criteria | Obtained Results |
| Resolution between Trimethoprim and Diaveridine | NLT 2.5 | 2.97[1] |
Table 2: Summary of a Validated RP-HPLC Method for Trimethoprim and its Impurities
| Parameter | Details |
| Column | Kromasil 100-5-C18 (4.0 x 250 mm, 5.0 µm) |
| Mobile Phase | Solvent A: 0.08% orthophosphoric acid in waterSolvent B: Acetonitrile and Methanol (80:20 v/v) |
| Elution | Gradient |
| Flow Rate | 0.8 mL/min |
| Detector | Photodiode Array (PDA) at 210 nm |
| Sample Concentration | Trimethoprim: 0.32 mg/mL |
| LOQ for Impurities | 0.00032 mg/mL |
| Validation Range | 0.1% to 1.0% of test concentration |
This data is from a study on the simultaneous determination of sulfamethoxazole and trimethoprim impurities.[4]
Visualizations
Caption: Experimental workflow for the HPLC analysis of trimethoprim impurities.
References
Application Notes and Protocols for Spectroscopic Characterization of Trimethoprim Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the spectroscopic characterization of trimethoprim (B1683648) (TMP) and its derivatives. The described techniques, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are fundamental for the structural elucidation, quantification, and purity assessment of these compounds in research and drug development settings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a versatile technique for the quantitative analysis of trimethoprim and its derivatives, relying on the absorption of ultraviolet and visible light by the aromatic rings within their structures.
Application Note
UV-Vis spectroscopy is a simple, rapid, and cost-effective method for determining the concentration of trimethoprim derivatives in solution. The wavelength of maximum absorbance (λmax) is a key parameter for quantitative analysis and can be influenced by the solvent and the specific functional groups present on the derivative. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[1] This technique is widely used for routine quality control, dissolution studies, and determination of drug content in pharmaceutical formulations.[2][3][4]
Quantitative Data
| Compound | Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (R²) |
| Trimethoprim | Methanol (B129727) | 285 | 10 - 60 | 0.9999[2] |
| Trimethoprim | Methanol: 0.1 N NaOH (80:20 v/v) | ~271 | - | -[4] |
| Trimethoprim-BCG complex | 10% N,N-dimethylacetamide in methanol | 418 | 1 - 35 | >0.99[5] |
| Trimethoprim-DNFB complex | Acetone | 380, 500-600 | 20 - 90 | >0.99[6] |
Experimental Protocol: UV-Vis Spectrophotometric Analysis
1. Instrumentation:
-
A double beam UV-Vis spectrophotometer with 1 cm matched quartz cells.[1]
2. Reagents and Solvents:
-
Reference standard of the trimethoprim derivative.
-
Methanol (AR grade).[2]
-
Acetonitrile (B52724) (AR grade).
-
Distilled water.
-
Diluent: A 1:1 mixture of methanol and acetonitrile can be used.[1]
3. Preparation of Standard Stock Solution:
-
Accurately weigh 100 mg of the trimethoprim derivative reference standard.[1]
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and make up the volume with the chosen diluent to obtain a standard stock solution of 1000 µg/mL.[1]
4. Determination of λmax:
-
From the standard stock solution, prepare a dilute solution (e.g., 10 µg/mL).
-
Scan the solution over the UV range (e.g., 200-400 nm) using the diluent as a blank.[7]
-
The wavelength at which maximum absorbance occurs is the λmax. For trimethoprim in methanol, the λmax is approximately 285 nm.[2][7]
5. Preparation of Calibration Curve:
-
From the standard stock solution, prepare a series of dilutions to cover the expected concentration range of the sample.[2]
-
Measure the absorbance of each dilution at the determined λmax against the blank.[1]
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
6. Sample Analysis:
-
Prepare the sample solution in the same diluent, ensuring the concentration falls within the range of the calibration curve.
-
Measure the absorbance of the sample solution at the λmax.
-
Determine the concentration of the trimethoprim derivative in the sample from the calibration curve.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful tool for the qualitative analysis of trimethoprim derivatives, providing information about the functional groups present in the molecule.
Application Note
FT-IR spectroscopy is used to identify trimethoprim and its derivatives by analyzing their unique patterns of infrared absorption.[8] The technique is based on the principle that chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FT-IR spectrum is a plot of infrared intensity versus wavenumber, which provides a molecular fingerprint of the sample. This method is invaluable for confirming the synthesis of new derivatives, identifying impurities, and studying drug-excipient interactions.[9][10]
Characteristic FT-IR Peaks for Trimethoprim
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3470, 3318 | N-H stretching vibrations of the amino groups | [9] |
| 3125 | Aromatic C-H stretch | [9] |
| 2957, 2925 | C-H stretching in CH-Cl and CH₂ | [11] |
| 1653 | N-H bending vibration of the amino group and benzene (B151609) ring | [9] |
| 1656, 1654 | C=O stretching in glutamate (B1630785) salts of trimethoprim | [12] |
| 1427 | CH₂ bending | [11] |
| 1354 | C-H bending in CH-Cl | [11] |
| 1122 | C-O bond | [11] |
Experimental Protocol: FT-IR Analysis (KBr Pellet Method)
1. Instrumentation:
-
FT-IR spectrometer.
2. Reagents:
-
Potassium bromide (KBr), IR grade, finely ground and dried.
-
Sample (trimethoprim derivative).
3. Sample Preparation:
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr in an agate mortar.
-
The mixture should be a fine, homogeneous powder.
-
Place a small amount of the powder into a pellet-forming die.
-
Press the powder under high pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.
4. Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.[13]
-
Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
5. Data Analysis:
-
Identify the characteristic absorption bands and compare them with the known spectra of trimethoprim or related compounds to confirm the identity and functional groups of the derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of trimethoprim derivatives, providing detailed information about the carbon-hydrogen framework of the molecule.
Application Note
¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structure determination of newly synthesized trimethoprim derivatives.[8][14] ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the different types of carbon atoms in the molecule. Two-dimensional (2D) NMR techniques, such as COSY and HSQC, can be used to establish the connectivity between protons and carbons, further aiding in the complete structural assignment.
Characteristic ¹H NMR Chemical Shifts for Trimethoprim (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Multiplicity |
| 7.53 | Pyrimidine-H | Singlet[15][16] |
| 6.56 | Aromatic-H | Singlet[15] |
| 6.14, 5.76 | NH₂ | Singlet[15][16] |
| 3.73, 3.62 | OCH₃ | Singlet[15][16] |
| 3.53 | CH₂ | Singlet[15][16] |
Experimental Protocol: NMR Spectroscopic Analysis
1. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).[16]
2. Reagents and Solvents:
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Tetramethylsilane (TMS) as an internal standard (usually included in the deuterated solvent).
3. Sample Preparation:
-
Dissolve 5-10 mg of the trimethoprim derivative in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[16][17]
-
Ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.
4. Data Acquisition:
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio.[18]
-
Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.[18]
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in structural elucidation.[17]
5. Data Processing and Analysis:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique used for determining the molecular weight and elemental composition of trimethoprim derivatives, as well as for identifying metabolites.
Application Note
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a powerful tool for the analysis of trimethoprim derivatives.[19][20] It provides the exact molecular weight of the compound, which is crucial for confirming its identity. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern provides valuable structural information.[21] LC-MS/MS is widely used for the quantification of trimethoprim and its metabolites in complex biological matrices such as plasma and urine.[20][22]
Mass Spectral Data for Trimethoprim and its Metabolites
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Trimethoprim | ESI+ | 291 | 230, 123[21] |
| N₄-acetyl-sulfamethoxazole | ESI+ | - | -[22] |
| α-hydroxy-trimethoprim | ESI+ | - | -[22] |
| Trimethoprim Metabolites in Lettuce | ESI+ | Various | -[23][24] |
Experimental Protocol: LC-MS/MS Analysis
1. Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).[20][22]
2. Reagents and Solvents:
-
Acetonitrile (LC-MS grade).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid.
-
Internal standard (e.g., isotopically labeled trimethoprim).[20]
3. Sample Preparation (from plasma):
-
To a small volume of plasma (e.g., 10 µL), add a protein precipitation agent like acetonitrile containing the internal standard.[20]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.[20]
-
Dilute the supernatant with an appropriate mobile phase before injection.[20]
4. LC-MS/MS Conditions:
-
LC Column: A suitable reversed-phase column (e.g., C8 or C18).[20]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).[20]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[21]
-
MS/MS Analysis: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, monitoring specific precursor-to-product ion transitions for the analyte and internal standard.[22]
5. Data Analysis:
-
Quantify the trimethoprim derivative by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
For structural confirmation, analyze the full scan mass spectrum and the MS/MS fragmentation pattern.
Mandatory Visualizations
Metabolic Pathway of Trimethoprim
Caption: Metabolic pathway of Trimethoprim.
Experimental Workflow for Characterizing Trimethoprim Derivatives
Caption: Workflow for characterizing trimethoprim derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. media.neliti.com [media.neliti.com]
- 3. brieflands.com [brieflands.com]
- 4. scialert.net [scialert.net]
- 5. eng.uc.edu [eng.uc.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 13. ijpsonline.com [ijpsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Trimethoprim(738-70-5) 1H NMR spectrum [chemicalbook.com]
- 17. Sample Preparation and Data Analysis for NMR-Based Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. r-nmr.eu [r-nmr.eu]
- 19. benchchem.com [benchchem.com]
- 20. Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Systematic identification of trimethoprim metabolites in lettuce - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Trimethoprim Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of various trimethoprim (B1683648) (TMP) metal complexes. The information is intended to guide researchers in the preparation and characterization of these compounds, which are of growing interest due to their potential as therapeutic agents.
Introduction
Trimethoprim, a potent inhibitor of dihydrofolate reductase, is a widely used antibiotic. The coordination of TMP with metal ions can significantly alter its biological activity, leading to the development of new compounds with enhanced antimicrobial or even anticancer properties. This document outlines a generalized procedure for the synthesis of trimethoprim metal complexes and provides specific examples with various transition metals.
General Experimental Protocol
The synthesis of trimethoprim metal complexes typically involves the reaction of a trimethoprim solution with a solution of a corresponding metal salt in a suitable solvent. The following is a general procedure that can be adapted for the synthesis of various trimethoprim metal complexes.
Materials:
-
Trimethoprim (TMP)
-
Metal salts (e.g., CrCl₃, MnCl₂·4H₂O, FeCl₃, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂, CdCl₂·H₂O, HgCl₂, AuCl₃, RuCl₃, IrCl₃)
-
Solvents: Ethanol (B145695), Methanol, Distilled or Deionized Water, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)
-
Standard laboratory glassware (beakers, flasks, condensers, etc.)
-
Heating and stirring apparatus (hot plate with magnetic stirrer)
-
Filtration apparatus (Buchner funnel, filter paper)
-
Drying apparatus (vacuum desiccator)
Procedure:
-
Preparation of Ligand Solution: Dissolve the required amount of trimethoprim in a suitable solvent, such as hot ethanol or methanol. The concentration will depend on the specific complex being synthesized.
-
Preparation of Metal Salt Solution: Dissolve the appropriate metal salt in a suitable solvent, which is often distilled water or ethanol.
-
Reaction: Slowly add the metal salt solution to the trimethoprim solution with constant stirring. The molar ratio of metal to ligand can vary, with 1:1 and 1:2 ratios being common.[1][2]
-
Reflux: The reaction mixture is typically heated under reflux for a specified period, ranging from 45 minutes to several hours, to ensure the completion of the reaction.[1][3]
-
Precipitation and Isolation: After reflux, the reaction mixture is cooled to room temperature and may be left to stand overnight to allow for the precipitation of the complex. The resulting precipitate is then collected by filtration.[1][3]
-
Washing: The isolated complex is washed with appropriate solvents (e.g., a mixture of ethanol and water) to remove any unreacted starting materials.[1][3]
-
Drying: The purified complex is dried under vacuum over a desiccant such as anhydrous calcium chloride.[1][3]
Experimental Workflow
The general workflow for the synthesis of trimethoprim metal complexes can be visualized as follows:
Caption: General experimental workflow for the synthesis of trimethoprim metal complexes.
Quantitative Data Summary
The following tables summarize the physicochemical and spectroscopic data for a selection of trimethoprim metal complexes.
Table 1: Physicochemical Properties of Trimethoprim Metal Complexes
| Complex Formula | Color | Melting Point (°C) |
| [Cr(TMP)Cl₂(OH)H₂O] | Grey | >300 |
| [Mn(TMP)₂Cl₂] | Buff | >300 |
| [Fe(TMP)Cl₂(OH)H₂O] | Brown | >300 |
| [Co(TMP)₂Cl₂]·3H₂O | Violet | >300 |
| [Ni(TMP)₂Cl₂]·H₂O | Green | >300 |
| [Cu(TMP)₂Cl₂]·H₂O | Pale Green | >300 |
| [Zn(TMP)₂Cl₂] | White | >300 |
| [Cd(TMP)Cl₂(H₂O)₂] | White | >300 |
| [Hg(TMP)Cl₂] | White | >300 |
| [Au(TMP)₂Cl₂]Cl | Yellow | 140 (decomp.) |
| [Ru(TMP)₂Cl₂]Cl | Brown | 177 (decomp.) |
| [Ir(TMP)₂Cl₂]Cl | Pale Yellow | 197 (decomp.) |
Data compiled from multiple sources.[1][4]
Table 2: Elemental Analysis Data for Selected Trimethoprim Metal Complexes
| Complex Formula | %C (Calc./Found) | %H (Calc./Found) | %N (Calc./Found) | %M (Calc./Found) |
| [Cr(TMP)Cl₂(OH)H₂O] | 36.30 / 36.80 | 4.14 / 4.00 | 12.10 / 12.00 | 11.24 / 11.00 |
| [Mn(TMP)₂Cl₂] | 47.59 / 47.00 | 4.84 / 4.90 | 15.86 / 15.90 | 7.78 / 7.50 |
| [Fe(TMP)Cl₂(OH)H₂O] | 35.98 / 36.00 | 4.08 / 4.10 | 11.99 / 12.00 | 11.95 / 12.00 |
| [Co(TMP)₂Cl₂]·3H₂O | 43.42 / 43.50 | 5.46 / 5.50 | 14.47 / 14.50 | 7.61 / 7.50 |
| [Ni(TMP)₂Cl₂]·H₂O | 44.83 / 44.90 | 5.11 / 5.00 | 14.94 / 15.00 | 7.82 / 7.90 |
| [Cu(TMP)₂Cl₂]·H₂O | 44.54 / 44.50 | 5.07 / 5.10 | 14.84 / 14.90 | 8.41 / 8.50 |
| [Zn(TMP)₂Cl₂] | 47.52 / 47.60 | 4.81 / 4.90 | 15.88 / 15.90 | 9.25 / 9.30 |
| [Cd(TMP)Cl₂(H₂O)₂] | 32.79 / 32.80 | 4.32 / 4.40 | 10.92 / 11.00 | 21.92 / 22.00 |
| [Hg(TMP)Cl₂] | 29.90 / 30.00 | 3.20 / 3.10 | 9.96 / 10.00 | 35.68 / 35.50 |
Data sourced from Masoud et al. (2019).[1]
Table 3: Key Infrared (IR) and UV-Visible (UV-Vis) Spectroscopic Data for Selected Trimethoprim Metal Complexes
| Complex | Key IR Bands (cm⁻¹) ν(M-N) | UV-Vis λₘₐₓ (nm) |
| [Cr(TMP)Cl₂(OH)H₂O] | 507 | 370, 476, 625 |
| [Mn(TMP)₂Cl₂] | 510 | 363, 416, 444 |
| [Fe(TMP)Cl₂(OH)H₂O] | 512 | 370, 480, 641 |
| [Co(TMP)₂Cl₂]·3H₂O | 510 | 370, 493, 588 |
| [Ni(TMP)₂Cl₂]·H₂O | 512 | 381, 480, 625 |
| [Cu(TMP)₂Cl₂]·H₂O | 510 | 260, 410, 720 |
| [Zn(TMP)₂Cl₂] | 512 | 277, 357 |
| [Cd(TMP)Cl₂(H₂O)₂] | 510 | 277, 363 |
| [Hg(TMP)Cl₂] | 515 | 277, 370 |
Data sourced from Masoud et al. (2019).[1]
Characterization Methods
A variety of analytical techniques are employed to confirm the successful synthesis and elucidate the structure of the trimethoprim metal complexes.
-
Elemental Analysis (CHN): Determines the percentage composition of carbon, hydrogen, and nitrogen, which is compared with the calculated values for the proposed formula of the complex.
-
Infrared (IR) Spectroscopy: Used to identify the coordination sites of the trimethoprim ligand with the metal ion. Shifts in the characteristic vibrational frequencies of the amino (-NH₂) and pyrimidine (B1678525) ring groups of trimethoprim upon complexation provide evidence of coordination. The appearance of new bands in the far-IR region can be attributed to metal-ligand vibrations (M-N).
-
UV-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the complex and helps in determining the geometry of the complex.
-
Magnetic Susceptibility Measurements: Helps to determine the number of unpaired electrons in the metal center, which in turn provides information about the oxidation state and the geometry of the complex.
-
Molar Conductance Measurements: Used to determine whether the complex is an electrolyte or non-electrolyte in a particular solvent, which helps in formulating the structure of the complex.
-
Thermal Analysis (TGA/DTA): Provides information about the thermal stability of the complex and the presence of coordinated or lattice water molecules.
Signaling Pathway Diagram (Hypothetical)
While the precise signaling pathways affected by all trimethoprim metal complexes are a subject of ongoing research, a hypothetical pathway illustrating the potential mechanism of action for their antimicrobial activity is presented below. This diagram illustrates the inhibition of dihydrofolate reductase, a key enzyme in the folate synthesis pathway, which is essential for bacterial DNA synthesis.
Caption: Hypothetical pathway of antimicrobial action of Trimethoprim-Metal Complexes.
Conclusion
The synthesis of trimethoprim metal complexes offers a promising avenue for the development of novel therapeutic agents. The protocols and data presented in this document provide a foundational resource for researchers in this field. Further studies are encouraged to explore the synthesis of new complexes and to fully elucidate their biological mechanisms of action.
References
- 1. Synthesis, Characterization, Biological Activity and Thermal Studies of Trimethoprim Metal Complexes [jscimedcentral.com]
- 2. Synthesis, spectral characterization and catalytic activity of Co(II) complexes of drugs: crystal structure of Co(II)-trimethoprim complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. researchgate.net [researchgate.net]
Application of Trimethoprim Analogs in Antimicrobial Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim (B1683648) (TMP) is a synthetic antibiotic that has been a cornerstone in the treatment of bacterial infections for decades. It functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folic acid biosynthesis pathway.[1][2][3] This pathway is essential for the production of nucleotides and certain amino acids, which are vital for DNA synthesis and cell growth.[1][4] Consequently, the inhibition of DHFR leads to a bacteriostatic effect. Trimethoprim is often used in combination with sulfamethoxazole (B1682508) (SMX), which targets an earlier enzyme in the same pathway, dihydropteroate (B1496061) synthetase (DHPS), resulting in a synergistic bactericidal effect.[1][4]
The emergence of microbial resistance to existing antibiotics, including trimethoprim, poses a significant threat to global health.[5][6][7] Key mechanisms of resistance include mutations in the dfr gene leading to a modified DHFR enzyme with reduced affinity for the drug, overexpression of DHFR, and acquisition of plasmid-encoded resistant DHFR genes.[5][8][9] To combat this growing problem, researchers are actively developing novel trimethoprim analogs with improved efficacy against resistant strains and potentially broader spectrums of activity.[3][10][11] These analogs often feature modifications to the trimethoxybenzyl ring or the pyrimidine (B1678525) moiety to enhance binding to the target enzyme, overcome resistance mechanisms, or improve pharmacokinetic properties.[11][12]
These application notes provide a comprehensive overview of the methodologies and protocols used to evaluate the antimicrobial potential of novel trimethoprim analogs.
Signaling Pathway: Folic Acid Biosynthesis
The primary target of trimethoprim and its analogs is the folic acid biosynthesis pathway in bacteria. Understanding this pathway is crucial for interpreting the mechanism of action of these antimicrobial agents.
Caption: Folic acid biosynthesis pathway and points of inhibition.
Data Presentation: Antimicrobial Activity and DHFR Inhibition
The following tables summarize quantitative data from various studies on trimethoprim analogs, providing a clear comparison of their activities.
Table 1: Minimum Inhibitory Concentrations (MIC) of Trimethoprim Analogs against various bacterial strains.
| Compound | S. aureus (μM) | E. coli (μM) | P. aeruginosa | Reference |
| Trimethoprim (TMP) | 22.7 | 55.1 | Resistant | [11] |
| Benzyloxy derivative 4b | 5.0 | 4.0 | Not specified | [11] |
| Compound 1a | Similar to TMP | Similar to TMP | Resistant | [1] |
| Compound 1b | Similar to TMP | Similar to TMP | Resistant | [1] |
| Mono-adduct 4c | - | In micromolar range | Resistant | [4] |
| Mono-adduct 4f | - | In micromolar range | Resistant | [4] |
| Mono-adduct 4h | - | In micromolar range | Resistant | [4] |
Note: "-" indicates data not available in the cited source.
Table 2: Dihydrofolate Reductase (DHFR) Inhibition by Trimethoprim Analogs.
| Compound | IC50 (μM) against human DHFR | Reference |
| Trimethoprim (TMP) | 55.26 | [2] |
| Methotrexate (B535133) (MTX) | 0.08 | [2] |
| Analog 1 | 21.78 | [2] |
| Analog 2 | 0.99 | [2] |
| Analog 3 | 0.72 | [2] |
| Analog 4 | 1.02 | [2] |
| Analog 5 | 15.94 | [2] |
| Analog 6 | 15.09 | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of novel trimethoprim analogs.
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
Test trimethoprim analog
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an agar (B569324) plate.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution:
-
Prepare a stock solution of the trimethoprim analog in a suitable solvent (e.g., DMSO).
-
Perform twofold serial dilutions of the analog in CAMHB across the rows of a 96-well plate.
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well, including a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Incubation:
-
Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
-
Reading Results:
-
The MIC is determined as the lowest concentration of the analog that completely inhibits visible growth of the organism. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
-
Protocol 2: Dihydrofolate Reductase (DHFR) Inhibition Assay
This colorimetric assay measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Experimental Workflow:
Caption: Workflow for the in vitro DHFR inhibition assay.
Materials:
-
Recombinant DHFR enzyme
-
NADPH
-
Dihydrofolate (DHF)
-
Test trimethoprim analog
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test analog, NADPH, and DHF in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, serial dilutions of the test analog (or a known inhibitor like methotrexate for a positive control), and the DHFR enzyme.
-
Add NADPH to each well.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the DHF substrate to all wells.
-
-
Measurement:
-
Immediately measure the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial velocity (rate) of the reaction for each concentration of the inhibitor.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxicity of trimethoprim analogs on mammalian cell lines, such as HepG2 (human liver cancer cell line) and L-929 (mouse fibroblast cell line), to evaluate their safety profile.
Experimental Workflow:
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
HepG2 or L-929 cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test trimethoprim analog
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the trimethoprim analog. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 1-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. The CC50 (50% cytotoxic concentration) can then be determined.
-
Protocol 4: Synergy Testing (Checkerboard Assay)
This method is used to evaluate the interaction between a trimethoprim analog and another antimicrobial agent (e.g., sulfamethoxazole or colistin).
Experimental Workflow:
Caption: Workflow for the checkerboard synergy assay.
Procedure:
-
Perform serial dilutions of the trimethoprim analog along the x-axis and the second drug along the y-axis of a 96-well plate.
-
Inoculate the plate with the test organism as described in the MIC protocol.
-
After incubation, determine the MIC of each drug alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) index using the formula: FIC Index = FIC of Drug A + FIC of Drug B where FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
Interpret the results as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
Protocol 5: Biofilm Eradication Assay
This protocol assesses the ability of trimethoprim analogs to eradicate pre-formed bacterial biofilms.
Experimental Workflow:
Caption: Workflow for the biofilm eradication assay.
Procedure:
-
Grow bacterial biofilms in a 96-well plate.
-
After the incubation period, remove the planktonic cells by washing the wells with a sterile buffer.
-
Add fresh medium containing different concentrations of the trimethoprim analog to the wells.
-
Incubate for a further period.
-
Quantify the remaining viable bacteria in the biofilm. This can be done by disrupting the biofilm, serially diluting, and plating to determine the Colony Forming Units (CFU), or by staining the biofilm biomass with crystal violet and measuring the absorbance.
Conclusion
The development of novel trimethoprim analogs is a crucial strategy in the fight against antimicrobial resistance. The protocols and application notes provided here offer a comprehensive framework for the systematic evaluation of these new compounds. By assessing their antimicrobial activity, mechanism of action, cytotoxicity, and potential for synergistic interactions, researchers can identify promising candidates for further preclinical and clinical development. A logical approach to these studies is essential for efficiently advancing the most effective and safest compounds.
Logical Relationship Diagram:
Caption: Logical workflow for the evaluation of new trimethoprim analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. protocols.io [protocols.io]
- 6. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. protocols.io [protocols.io]
- 11. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 12. content.abcam.com [content.abcam.com]
Application Note: Structural Identification of Trimethoprim Propanoic Acid using NMR Spectroscopy
Abstract
This application note provides a detailed protocol for the identification and structural elucidation of trimethoprim (B1683648) propanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The note outlines the necessary steps for sample preparation, NMR data acquisition (¹H and ¹³C), and spectral interpretation. Predicted NMR data for trimethoprim propanoic acid is presented in a clear, tabular format to facilitate comparison. Additionally, a comprehensive experimental workflow is visualized using a Graphviz diagram.
Introduction
Trimethoprim is a synthetic antibacterial agent, widely used in the treatment of various bacterial infections. It functions by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolic acid, a vital component in the production of nucleic acids and amino acids in bacteria.[1][2] Chemical modification of the trimethoprim structure can lead to derivatives with altered physicochemical properties, such as solubility and bioavailability, or novel biological activities.[3][4] One such potential derivative is this compound, where a propanoic acid moiety is covalently attached to the trimethoprim core, likely via an amide linkage to one of the amino groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation of organic molecules.[5] By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms within a molecule can be determined. This application note details the use of NMR spectroscopy to confirm the successful synthesis and verify the structure of this compound.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of trimethoprim and the expected influence of an N-acylation with a propanoic acid group on one of the amino groups of the pyrimidine (B1678525) ring.[1][6][7][8] The propanoic acid moiety is predicted to be attached to the more sterically accessible amino group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 - 10.5 | Singlet (broad) | 1H | Amide N-H |
| ~7.60 | Singlet | 1H | Pyrimidine C6-H |
| ~6.60 | Singlet | 2H | Benzene C2'-H, C6'-H |
| ~6.20 | Singlet (broad) | 2H | Amino (-NH₂) |
| ~3.75 | Singlet | 6H | Methoxy (C3', C5') -OCH₃ |
| ~3.65 | Singlet | 3H | Methoxy (C4') -OCH₃ |
| ~3.55 | Singlet | 2H | Methylene (-CH₂-) |
| ~2.30 | Quartet | 2H | Propionyl -CH₂- |
| ~1.10 | Triplet | 3H | Propionyl -CH₃ |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~173.0 | Propionyl C=O |
| ~163.0 | Pyrimidine C2 |
| ~160.0 | Pyrimidine C4 |
| ~153.0 | Benzene C3', C5' |
| ~137.0 | Benzene C4' |
| ~130.0 | Benzene C1' |
| ~108.0 | Pyrimidine C6 |
| ~105.0 | Benzene C2', C6' |
| ~85.0 | Pyrimidine C5 |
| ~60.0 | Methoxy (C4') -OCH₃ |
| ~56.0 | Methoxy (C3', C5') -OCH₃ |
| ~35.0 | Methylene (-CH₂-) |
| ~29.0 | Propionyl -CH₂- |
| ~10.0 | Propionyl -CH₃ |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
A well-prepared sample is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for small organic molecules like this compound.[9]
Materials:
-
This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)
-
Deuterated solvent (e.g., DMSO-d₆)
-
High-quality 5 mm NMR tubes
-
Glass Pasteur pipette
-
Small vial
-
Internal standard (e.g., Tetramethylsilane - TMS) (optional)
Protocol:
-
Weigh the required amount of this compound and place it in a small, clean, and dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Gently swirl or vortex the vial to completely dissolve the sample. If necessary, gentle warming can be applied to aid dissolution.
-
If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube. Ensure the final volume in the NMR tube is between 0.6 and 0.7 mL.
-
If an internal standard is required for precise chemical shift referencing, add a very small amount of TMS to the solution.
-
Cap the NMR tube securely and wipe the outside of the tube clean with a lint-free tissue.
-
Invert the tube several times to ensure the solution is homogeneous.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific parameters may need to be optimized.
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz (or higher)
-
Pulse Program: Standard single-pulse experiment (e.g., zg30)
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time (aq): 3-4 seconds
-
Spectral Width (sw): 16-20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz (or higher)
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)
-
Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time (aq): 1-2 seconds
-
Spectral Width (sw): 200-240 ppm
-
Temperature: 298 K
NMR Data Processing and Interpretation
-
Processing: The raw NMR data (Free Induction Decay - FID) should be processed using appropriate NMR software. This typically involves:
-
Fourier Transformation
-
Phase Correction
-
Baseline Correction
-
Integration of the signals (for ¹H NMR)
-
Referencing the chemical shift scale (to the residual solvent peak or TMS).
-
-
Interpretation:
-
¹H NMR:
-
Chemical Shift (δ): The position of the signal on the x-axis indicates the chemical environment of the proton. Compare the observed shifts with the predicted values in Table 1.
-
Integration: The area under each signal is proportional to the number of protons it represents.
-
Multiplicity (Splitting): The splitting pattern of a signal provides information about the number of neighboring protons.
-
-
¹³C NMR:
-
Chemical Shift (δ): The position of the signal indicates the type of carbon atom. Compare the observed shifts with the predicted values in Table 2. The presence of a signal around 173 ppm would be indicative of the amide carbonyl carbon.
-
-
Workflow for Structural Elucidation
The logical flow for identifying this compound using NMR spectroscopy is outlined below.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization of novel pharmaceutical compounds like this compound. By following the detailed protocols for sample preparation and data acquisition, and by careful interpretation of the resulting ¹H and ¹³C NMR spectra, researchers can unambiguously confirm the identity and purity of the synthesized molecule. The predicted data provided in this application note serves as a valuable reference for this analytical process.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Adverse reactions to trimethoprim-sulfamethoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Propionic anhydride | C6H10O3 | CID 31263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Trimethoprim | Basicmedical Key [basicmedicalkey.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of Trimethoprim and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of trimethoprim (B1683648) and its derivatives using mass spectrometry. The methodologies outlined are essential for pharmacokinetic studies, therapeutic drug monitoring, and drug metabolism research.
Introduction
Trimethoprim (TMP) is a synthetic bacteriostatic antibiotic that functions by inhibiting dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids and proteins in bacteria.[1] It is frequently used in combination with sulfamethoxazole (B1682508) to treat a variety of bacterial infections.[1] The metabolism of trimethoprim primarily occurs in the liver, leading to the formation of several metabolites, including 1-oxide, 3-oxide, 3'-hydroxy, 4'-hydroxy, and α-hydroxy derivatives.[1] Accurate and sensitive quantification of trimethoprim and its metabolites in biological matrices is critical for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.[1][2]
Metabolic Pathway of Trimethoprim
Trimethoprim undergoes oxidative metabolism, primarily through N-oxidation and O-demethylation (hydroxylation), to form its major metabolites.[1]
References
Application Notes and Protocols for Cell-Based Assays to Determine Trimethoprim Analog Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoprim (B1683648) is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folic acid metabolic pathway of bacteria.[1][2][3] This inhibition prevents the synthesis of tetrahydrofolate (THF), an essential precursor for the production of nucleic acids and proteins, ultimately leading to bacterial cell death.[2][4] The selective toxicity of trimethoprim arises from its significantly higher affinity for bacterial DHFR compared to its mammalian counterpart.[3][5]
The development of trimethoprim analogs aims to enhance antimicrobial activity, overcome resistance, and improve the safety profile. Acquired resistance to trimethoprim most commonly occurs through mutations in the bacterial DHFR enzyme that reduce drug binding or via the acquisition of plasmids encoding for a resistant DHFR enzyme.[1][5]
These application notes provide detailed protocols for a suite of cell-based assays essential for evaluating the efficacy and selectivity of novel trimethoprim analogs. The described assays will enable researchers to determine the antibacterial potency, mechanism of action, and potential cytotoxicity of their compounds.
Key Cell-Based Assays
A comprehensive evaluation of trimethoprim analog efficacy involves a multi-pronged approach utilizing various cell-based assays:
-
Minimum Inhibitory Concentration (MIC) Assay: To determine the lowest concentration of an analog that inhibits the visible growth of a specific bacterium.
-
Checkerboard (Synergy) Assay: To assess the synergistic, additive, or antagonistic effects of combining a trimethoprim analog with other antibiotics, such as sulfamethoxazole.
-
Time-Kill Kinetic Assay: To evaluate the bactericidal or bacteriostatic activity of an analog over time.
-
Mammalian Cell Cytotoxicity Assay: To determine the toxic effect of an analog on mammalian cells and assess its selectivity.
-
Intracellular Activity Assay: To measure the ability of an analog to penetrate eukaryotic cells and inhibit the growth of intracellular bacteria.
Data Presentation
The quantitative data generated from these assays should be summarized for clear comparison of different trimethoprim analogs.
Table 1: Minimum Inhibitory Concentration (MIC) of Trimethoprim Analogs against E. coli
| Compound | MIC (µg/mL) |
| Trimethoprim | 0.5 |
| Analog A | 0.125 |
| Analog B | 2.0 |
| Analog C | 0.25 |
Table 2: Fractional Inhibitory Concentration Index (FICI) for Trimethoprim Analogs in Combination with Sulfamethoxazole
| Compound | FICI | Interpretation |
| Trimethoprim | 0.5 | Synergy |
| Analog A | 0.3 | Strong Synergy |
| Analog B | 1.0 | Additive |
| Analog C | 2.5 | Antagonism |
Table 3: Cytotoxicity (CC50) and Selectivity Index (SI) of Trimethoprim Analogs
| Compound | CC50 on VERO cells (µg/mL) | SI (CC50/MIC) |
| Trimethoprim | >100 | >200 |
| Analog A | >100 | >800 |
| Analog B | 50 | 25 |
| Analog C | >100 | >400 |
Signaling Pathways and Experimental Workflows
Dihydrofolate Reductase (DHFR) Signaling Pathway
The following diagram illustrates the mechanism of action of trimethoprim and its analogs by targeting the bacterial folate pathway.
Caption: Mechanism of action of trimethoprim analogs on the bacterial DHFR pathway.
Experimental Workflow for Efficacy Testing
The following diagram outlines the logical progression of experiments for evaluating a novel trimethoprim analog.
Caption: Experimental workflow for the evaluation of trimethoprim analog efficacy.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
Materials:
-
Trimethoprim analogs and control (Trimethoprim)
-
Bacterial strains (e.g., Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Sterile pipette tips and reservoirs
Procedure:
-
Prepare Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Prepare Drug Dilutions:
-
Prepare a stock solution of each trimethoprim analog and the control in a suitable solvent (e.g., DMSO).
-
Perform a serial two-fold dilution of each compound in CAMHB in the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the diluted bacterial inoculum to each well containing the drug dilutions.
-
Include a positive control well (bacteria in CAMHB without any drug) and a negative control well (CAMHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
The MIC is the lowest concentration of the drug that completely inhibits visible growth of the organism, as detected by the naked eye or a plate reader.
-
Protocol 2: Mammalian Cell Cytotoxicity Assay using MTT
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Materials:
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Trimethoprim analogs and control
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the trimethoprim analogs and control in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The CC50 (the concentration of the compound that causes a 50% reduction in cell viability) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 3: Dihydrofolate Reductase (DHFR) Inhibition Assay
Principle: This in vitro biochemical assay directly measures the inhibitory effect of trimethoprim analogs on the activity of purified DHFR enzyme. The activity of DHFR is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ as dihydrofolate (DHF) is reduced to tetrahydrofolate (THF).[9][10]
Materials:
-
Purified bacterial DHFR enzyme
-
NADPH
-
Dihydrofolic acid (DHF)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Trimethoprim analogs and control
-
UV-transparent 96-well plate
-
Spectrophotometer or plate reader capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of DHFR, NADPH, DHF, and the test compounds in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DHFR enzyme.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the reaction by adding NADPH and DHF to each well.
-
-
Measurement:
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time using a plate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the percent inhibition relative to a control reaction without any inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) can be calculated by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
References
- 1. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 4. Trimethoprim - Wikipedia [en.wikipedia.org]
- 5. brainkart.com [brainkart.com]
- 6. Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the isolation and analysis of impurities related to the antibacterial drug, Trimethoprim (B1683648). Ensuring the purity of active pharmaceutical ingredients (APIs) like Trimethoprim is critical for drug safety and efficacy.[1][2] The protocols outlined below are based on established pharmacopeial methods and advanced analytical techniques, designed to assist in impurity profiling, method development, and quality control.
Introduction to Trimethoprim and its Impurities
Trimethoprim is a synthetic antibacterial agent that acts as a dihydrofolate reductase inhibitor.[2] Impurities in Trimethoprim can originate from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients.[3] These impurities, even at trace levels, can impact the safety and therapeutic efficacy of the final drug product.[1][3] Therefore, robust and sensitive analytical methods are essential for their detection, quantification, and control.
Common types of impurities include:
-
Process-related impurities: Intermediates and by-products from the synthetic route.[2][3]
-
Degradation products: Formed due to exposure to light, heat, or humidity.[3]
-
Related substances: Structurally similar compounds.[2]
This application note details high-performance liquid chromatography (HPLC) methods, which are the primary techniques for separating and quantifying Trimethoprim and its related impurities.
Analytical Methodologies
Several HPLC methods have been established for the analysis of Trimethoprim impurities, ranging from official pharmacopeial methods to more advanced, rapid techniques.
Official Pharmacopeial Methods
The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide standardized methods for impurity testing of Trimethoprim. These methods are crucial for regulatory compliance.[1][4]
The USP monograph for Trimethoprim outlines a reversed-phase HPLC method for the determination of related compounds.[4][5]
Experimental Protocol:
-
Sample Preparation:
-
Test Solution: Accurately weigh about 25.0 mg of Trimethoprim, transfer to a 25-mL volumetric flask, dissolve in, and dilute to volume with the Mobile Phase.[5][6][7]
-
Resolution Solution: Prepare a solution containing about 10 µg/mL of USP Trimethoprim RS and 5 µg/mL of Diaveridine in the Mobile Phase.[5][6][7]
-
-
Chromatographic Conditions:
-
Column: 4.6-mm × 25-cm; packing L1 (C18).[5] A Thermo Scientific Acclaim 120 C18 column (5 µm) is a suitable option.[8]
-
Mobile Phase: A filtered and degassed mixture of Buffer solution and methanol (B129727) (7:3).[5][6]
-
Buffer Solution: 10 mM sodium perchlorate (B79767) in water, adjusted to a pH of 3.6 with phosphoric acid.[6][7]
-
-
Column Temperature: 25 °C.[6]
-
Run Time: Not less than 11 times the retention time of the Trimethoprim peak.[5]
-
System Suitability:
-
Calculation of Impurities:
-
The percentage of each impurity is calculated using the formula: 100 * (F * ri) / (Σ(F * ri) + rT), where F is the relative response factor, ri (B12098767) is the peak response of each impurity, and rT is the peak response of Trimethoprim.[5]
-
Acceptance Criteria: Not more than 0.1% of any individual impurity and not more than 0.2% of total impurities.[5]
-
The EP method also employs a reversed-phase HPLC technique for the analysis of Trimethoprim impurities.[1]
Experimental Protocol:
-
Sample Preparation:
-
Test Solution: Dissolve 25 mg of Trimethoprim in the Mobile Phase and dilute to 25 mL with the Mobile Phase.[1]
-
Reference Solution (a): Dilute 1 mL of the Test Solution to 200 mL with the Mobile Phase.[1]
-
Reference Solution (b): Dissolve 5 mg each of Trimethoprim and Trimethoprim Impurity B in the Mobile Phase and dilute to 100 mL.[1]
-
-
Chromatographic Conditions:
Advanced and Alternative Chromatographic Methods
Research has led to the development of alternative HPLC methods that can detect impurities not identified by the compendial methods.[9][10][11]
This method utilizes a gradient elution to separate significant, recurring impurities in Trimethoprim drug substance.[9]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the Trimethoprim sample in a suitable solvent to achieve a final concentration appropriate for HPLC analysis.
-
-
Chromatographic Conditions:
This method has been successful in identifying impurities such as 2,4-diamino-5-(4-ethoxy-3,5-dimethoxybenzyl) pyrimidine (B1678525) and 2,4-diamino-5-(3-bromo-4,5-dimethoxybenzyl) pyrimidine, which were not detected by compendial methods.[9]
A simple and rapid isocratic method has been developed for the detection of six impurities in Trimethoprim batches.[10][11]
Experimental Protocol:
-
Chromatographic Conditions:
Data Presentation
The following tables summarize the chromatographic parameters and system suitability requirements for the different methods.
Table 1: Chromatographic Conditions for Trimethoprim Impurity Analysis
| Parameter | USP Method[5][6][7] | EP Method[1] | Gradient HPLC Method[9] | Rapid Isocratic Method[10] |
| Column | 4.6-mm × 25-cm, L1 (C18) | Cyanopropyl | C18 | C18 |
| Mobile Phase | Buffer/Methanol (7:3) | Phosphate buffer/Methanol (pH 3.1) | A: 0.25% TEA/0.1% Formic Acid (pH 5.8)B: Acetonitrile | Methanol/Sodium Perchlorate Solution |
| Elution | Isocratic | Isocratic | Gradient | Isocratic |
| Flow Rate | 1.3 mL/min | Not specified | Not specified | 1.3 mL/min |
| Detection | UV 280 nm | UV 280 nm | UV/MS | UV 280 nm |
| Temperature | 25 °C | 25 °C | Not specified | Ambient |
Table 2: System Suitability and Acceptance Criteria
| Parameter | USP Method[5][8] |
| Resolution (Trimethoprim/Diaveridine) | ≥ 2.5 |
| RSD of replicate injections | ≤ 2.0% |
| Individual Impurity Limit | ≤ 0.1% |
| Total Impurity Limit | ≤ 0.2% |
Visualized Workflows
The following diagrams illustrate the experimental workflows for the analysis of Trimethoprim impurities.
Caption: Workflow for USP Method of Trimethoprim Impurity Analysis.
Caption: Logical Relationship of Impurity Analysis and Identification.
Conclusion
The protocols detailed in this application note provide a comprehensive guide for the isolation and analysis of Trimethoprim-related impurities. Adherence to pharmacopeial methods is essential for regulatory compliance, while advanced chromatographic techniques offer improved detection and characterization of novel impurities. Proper impurity profiling is a critical aspect of ensuring the quality, safety, and efficacy of Trimethoprim drug products.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. jcchems.com [jcchems.com]
- 4. Trimethoprim USP Monograph Reference Guide | Phenomenex [phenomenex.com]
- 5. pharmacopeia.cn [pharmacopeia.cn]
- 6. lcms.cz [lcms.cz]
- 7. mn-net.com [mn-net.com]
- 8. USP 38 monograph: impurity determination of trimethoprim using a C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 9. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid and sensitive LC separation of new impurities in trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Scaling Up Trimethoprim Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the scalable synthesis of trimethoprim (B1683648) and its derivatives. The information is intended to guide researchers and professionals in the development and scale-up of manufacturing processes for this important class of antibiotics.
Introduction
Trimethoprim (TMP) is a synthetic antibiotic that functions by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway of bacteria.[1][2][3] This inhibition prevents the production of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and amino acids, ultimately leading to bacterial cell death.[2][3][4] Trimethoprim is often used in combination with sulfamethoxazole (B1682508) to create a synergistic effect, targeting two distinct steps in the same metabolic pathway.[2][4]
The growing demand for trimethoprim and the need for novel derivatives with improved efficacy or activity against resistant strains necessitate robust and scalable synthetic methods. This document outlines several key approaches to the synthesis of trimethoprim, with a focus on techniques amenable to industrial production.
Signaling Pathway: Trimethoprim's Mechanism of Action
Trimethoprim targets the bacterial folic acid synthesis pathway, which is essential for bacterial survival. The following diagram illustrates the pathway and the point of inhibition by trimethoprim.
Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by Trimethoprim and Sulfamethoxazole.
Experimental Workflow for a Scalable Two-Step Synthesis
A common and scalable approach for synthesizing trimethoprim involves a two-step process starting from 3,4,5-trimethoxybenzaldehyde (B134019). The general workflow is depicted below.
Caption: General workflow for a two-step scalable synthesis of trimethoprim.
Detailed Experimental Protocols
The following protocols are based on methods reported to be suitable for industrial and large-scale production, offering high yields and operational simplicity.
Protocol 1: Two-Step Synthesis of Trimethoprim
This protocol is adapted from a patented method demonstrating high yields and suitability for industrial production.[5][6]
Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde with 3-Anilinopropionitrile
-
Materials:
-
3,4,5-Trimethoxybenzaldehyde (TMB)
-
3-Anilinopropionitrile
-
Sodium Methoxide (B1231860)
-
Toluene (or Benzene)
-
Dimethyl Sulfoxide (DMSO)
-
Water
-
-
Procedure:
-
To a four-necked flask equipped with a reflux water-dividing device, add 3,4,5-TMB (e.g., 49 g, 0.25 mol), 3-anilinopropionitrile (e.g., 42.5 g, 0.29 mol), DMSO (e.g., 150 mL), sodium methoxide (e.g., 15 g), and toluene (e.g., 100 mL).[5]
-
Heat the mixture to 110°C and reflux.[5] Water generated during the reaction will be collected in the water trap.
-
Continue the reaction until no more water is collected.[5]
-
Stop the reaction and distill off the toluene under reduced pressure.[5]
-
Add water (e.g., 400 mL) to the residue, stir, and cool to 5-10°C.[5]
-
Filter the precipitate by suction, and dry in an oven to obtain the intermediate product, 3-anilino-2-(3,4,5-trimethoxybenzyl)propenenitrile.[5]
-
Step 2: Cyclization to form Trimethoprim
-
Materials:
-
Intermediate from Step 1
-
Guanidine Hydrochloride (or Guanidine Nitrate)
-
Sodium Methoxide
-
Water
-
-
Procedure:
-
In a three-necked flask, add the intermediate from Step 1 (e.g., 32 g), guanidine hydrochloride (e.g., 19 g), and sodium methoxide (e.g., 50 g).[5]
-
Add ethanol (e.g., 100 mL) and heat the mixture to reflux for 1 hour.[5]
-
After the reaction is complete, steam distill to remove a portion of the solvent.[5]
-
Add water (e.g., 100 mL) to the residue, stir, and cool to 5-10°C.[5]
-
Filter the resulting solid by suction and dry in an oven to obtain trimethoprim.[5]
-
Protocol 2: One-Pot Synthesis of Trimethoprim
This protocol describes a "one-pot" method that can simplify the overall process and reduce handling of intermediates.
-
Materials:
-
3-Hydroxypropionitrile
-
3,4,5-Trimethoxybenzaldehyde
-
Piperidine (condensation catalyst)
-
Acetic Acid (solvent)
-
Guanidine Carbonate
-
-
Procedure:
-
In a suitable reactor, add acetic acid, 3-hydroxypropionitrile, 3,4,5-trimethoxybenzaldehyde (e.g., 196.2 g, 1.0 mol), and piperidine.[7]
-
Stir the mixture at room temperature for 8-12 hours to complete the Knoevenagel condensation reaction.[7]
-
Slowly add solid guanidine carbonate (e.g., 108.1 g, 0.60 mol) in batches at room temperature.[7] Carbon dioxide gas will be released.
-
After the addition of guanidine carbonate, continue stirring at room temperature for 30 minutes.[7]
-
Heat the reaction mixture to 50-60°C and stir for 5-6 hours to complete the cyclization.[7]
-
After the reaction, cool the mixture and proceed with standard work-up and purification steps (e.g., filtration, washing, and recrystallization) to isolate the trimethoprim product.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various scalable synthesis methods for trimethoprim.
Table 1: Comparison of Two-Step Synthesis Protocols
| Parameter | Protocol 1 (Example 1)[5] | Protocol 1 (Example 2)[6] |
| Starting Materials | 3,4,5-TMB, 3-Anilinopropionitrile, Guanidine HCl | 3,4,5-TMB, 3-Anilinopropionitrile, Guanidine HCl |
| Step 1 Yield | 97% | 95.5% |
| Step 2 Yield | 96% | 96.1% |
| Overall Yield | ~93% | ~91.8% |
| Product Purity (HPLC) | 98.7% | 98.8% |
| Melting Point (°C) | 201.5-201.7 | 201.6-201.8 |
Table 2: Data for a One-Pot Synthesis Approach
| Parameter | One-Pot Synthesis[7] |
| Starting Materials | 3-Hydroxypropionitrile, 3,4,5-TMB, Guanidine Carbonate |
| Key Reagents | Piperidine, Acetic Acid |
| Reaction Time | Condensation: 8-12 h; Cyclization: 5-6 h |
| Reaction Temperature | Condensation: Room Temp; Cyclization: 50-60°C |
| Reported Advantage | High yield, simplified process, reduced waste |
Synthesis of Trimethoprim Derivatives
The core trimethoprim structure can be modified to generate derivatives with potentially enhanced biological activity. A common strategy involves the modification of the benzyl (B1604629) ring.
Protocol 3: Synthesis of a Hydroxy Trimethoprim Derivative
This protocol outlines the demethylation of the 4-methoxy group on the trimethoxy benzyl ring of trimethoprim to create a hydroxy derivative, which can serve as a precursor for further modifications.
-
Materials:
-
Trimethoprim
-
Pyridinium (B92312) hydrochloride
-
-
Procedure:
-
A mixture of trimethoprim and pyridinium hydrochloride is heated to a high temperature (e.g., 180-200°C) for a specified period.
-
The reaction mixture is then cooled and treated with water.
-
The pH is adjusted to be neutral or slightly basic to precipitate the product.
-
The solid is filtered, washed with water, and dried to yield the 4-hydroxy-trimethoprim derivative.
-
Note: This hydroxy derivative can then be further functionalized by reacting the hydroxyl group with various alkylating or acylating agents to produce a library of new trimethoprim derivatives.
Conclusion
The synthesis of trimethoprim can be efficiently scaled up using well-established two-step or one-pot procedures. The choice of method may depend on factors such as available equipment, cost of starting materials, and desired purity of the final product. The protocols and data presented here provide a solid foundation for researchers and drug development professionals working on the large-scale production of trimethoprim and the exploration of its novel derivatives. Careful optimization of reaction conditions and purification methods will be crucial for achieving high yields and purity in a manufacturing setting.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 3. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]
- 6. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]
- 7. CN114573515A - Preparation method of trimethoprim - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Trimethoprim and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of trimethoprim (B1683648) synthesis. While the primary focus is on the synthesis of the core trimethoprim molecule, a crucial precursor for various derivatives, the principles and troubleshooting steps outlined here are foundational for the successful synthesis of analogues such as trimethoprim propanoic acid. A high-yield and pure synthesis of trimethoprim is the critical first step in obtaining any of its derivatives.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of trimethoprim, providing potential causes and actionable solutions.
Problem 1: Low Overall Yield in the Condensation Reaction
-
Symptoms: After the initial condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with a suitable nitrile (e.g., 3-anilinopropionitrile (B89847) or 3-ethoxypropionitrile), the yield of the intermediate cinnamonitrile (B126248) derivative is significantly lower than expected.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Extend the reaction time or moderately increase the temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Suboptimal Base | The choice and concentration of the base are critical. For the condensation with 3-alkoxypropanenitrile, a strong base is required.[1] If using sodium methoxide (B1231860), ensure it is fresh and anhydrous. |
| Presence of Water | Water can interfere with the condensation reaction. Use anhydrous solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions | Unwanted side reactions can consume starting materials. Monitor the reaction progress using Thin Layer Chromatography (TLC) to identify the optimal reaction time and minimize side product formation. |
Problem 2: Inefficient Cyclization with Guanidine (B92328)
-
Symptoms: The yield of trimethoprim from the cyclization of the cinnamonitrile intermediate with guanidine is poor.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Incorrect Guanidine Salt | Ensure the use of guanidine hydrochloride or a similar appropriate salt. The free base of guanidine is unstable. |
| Suboptimal Reaction Conditions | The reaction is typically carried out in an alcohol solvent with a base like sodium ethoxide or sodium methoxide.[1] Optimize the base concentration and reflux time. |
| Poor Quality Intermediate | Impurities in the cinnamonitrile intermediate can inhibit the cyclization reaction. Purify the intermediate by recrystallization or column chromatography before proceeding. |
Problem 3: Formation of Impurities
-
Symptoms: The final trimethoprim product is contaminated with impurities, as identified by techniques like HPLC or NMR.
-
Potential Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Reactions | Unreacted starting materials or intermediates are common impurities. Optimize reaction times and stoichiometry. |
| Side Product Formation | Depending on the synthetic route, various side products can form. For instance, in the original Hitchings synthesis, incomplete substitution of the hydroxyl group can lead to 2-amino-4-hydroxy-5-(3′,4′,5′-trimethoxybenzyl)pyrimidine as an impurity.[1] |
| Degradation of Product | Trimethoprim may degrade under harsh purification conditions. Use mild purification techniques and avoid excessive heat. |
| Recrystallization Issues | The choice of solvent for recrystallization is crucial for obtaining a pure product. A mixture of acetic acid, ethanol, and water has been reported to be effective for purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common high-yield synthesis routes for trimethoprim?
A1: Several synthetic routes have been developed to improve upon the original synthesis. Two of the most common and high-yielding routes are:
-
Condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile or 3-ethoxypropionitrile, followed by cyclization with guanidine. This is a widely used industrial method that can achieve high yields.
-
A multi-step synthesis starting from 3,4,5-trimethoxybenzaldehyde and ethyl cyanoacetate. This method also reports high conversion rates and is suitable for industrial production.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the synthesis. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. This helps in determining the optimal reaction time and identifying the presence of any significant side products.
Q3: What is the best way to purify the final trimethoprim product?
A3: Recrystallization is the most common method for purifying crude trimethoprim. The choice of solvent is critical for obtaining high purity. A mixed solvent system, such as acetic acid:ethanol:water, has been shown to be effective. It is important to perform the recrystallization carefully to maximize yield and purity.
Q4: I have synthesized pure trimethoprim. How can I then synthesize this compound?
A4: While specific literature on the synthesis of this compound is not abundant, it would likely be synthesized from trimethoprim through a derivatization reaction. One of the amino groups on the pyrimidine (B1678525) ring of trimethoprim could potentially be reacted with a propanoic acid derivative (e.g., propionyl chloride or propionic anhydride) under suitable conditions to form an amide linkage. This would be a standard organic chemistry transformation, and the reaction conditions would need to be optimized to ensure selective acylation and to maximize the yield.
Data Presentation
Table 1: Comparison of Reported Yields for Different Trimethoprim Synthesis Routes
| Starting Materials | Key Intermediates | Reported Yield | Reference |
| 3,4,5-trimethoxybenzaldehyde, 3-anilinopropionitrile, guanidine hydrochloride | β-anilino-α-(3,4,5-trimethoxybenzyl)acrylonitrile | 95.5-97% | Patent CN101328138B |
| 3,4,5-trimethoxybenzaldehyde, ethyl cyanoacetate | Not specified | High conversion rate | Patent CN105294574A |
| Ethyl 3,4,5-trimethoxydihydrocinnamate, ethyl formate, guanidine | 2-amino-4-hydroxy-5-(3′,4′,5′-trimethoxybenzyl)pyrimidine | Poor (around 20% overall) | Original Hitchings Synthesis |
Experimental Protocols
High-Yield Synthesis of Trimethoprim via Condensation and Cyclization
This protocol is based on a high-yield method reported in the literature.
Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde with 3-Anilinopropionitrile
-
To a reaction flask equipped with a reflux condenser and a stirrer, add 3,4,5-trimethoxybenzaldehyde, 3-anilinopropionitrile, and a suitable solvent such as toluene (B28343) or dimethyl sulfoxide.
-
Add a strong base, for example, sodium methoxide.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and add water to precipitate the product.
-
Filter the solid, wash it with water, and dry it to obtain the intermediate, β-anilino-α-(3,4,5-trimethoxybenzyl)acrylonitrile.
Step 2: Cyclization with Guanidine Hydrochloride
-
In a separate reaction flask, dissolve the dried intermediate from Step 1 in ethanol.
-
Add guanidine hydrochloride and sodium methoxide to the solution.
-
Heat the mixture to reflux for several hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and add water to precipitate the crude trimethoprim.
-
Filter the solid, wash it with water, and then with a small amount of cold ethanol.
-
Dry the crude product.
Step 3: Purification by Recrystallization
-
Dissolve the crude trimethoprim in a minimal amount of a hot solvent mixture (e.g., acetic acid:ethanol:water).
-
Allow the solution to cool slowly to form crystals.
-
Filter the purified crystals, wash them with a cold solvent, and dry them under a vacuum.
Mandatory Visualization
Caption: High-yield synthesis workflow for trimethoprim.
Caption: Troubleshooting decision tree for trimethoprim synthesis.
References
Technical Support Center: Purification of Trimethoprim Derivatives
Welcome to the technical support center for the purification of trimethoprim (B1683648) (TMP) derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of trimethoprim derivatives?
A1: The most common impurities are typically unreacted starting materials and byproducts of the reaction.[1][2] These can include:
-
Unreacted Starting Materials: Such as 3,4,5-trimethoxybenzaldehyde (B134019) and guanidine (B92328) salts. Their removal can be challenging due to similar polarities with the desired product.
-
Reaction Byproducts: These may include isomers, over-methylated or over-brominated derivatives, and degradation products.[1][3][4] For instance, Trimethoprim EP Impurity B is a ketone byproduct formed during synthesis.
-
Residual Solvents: Solvents used in the reaction or purification steps can be retained in the final product.
Q2: My trimethoprim derivative has a similar polarity to the starting materials, making separation by column chromatography difficult. What can I do?
A2: This is a frequent challenge. Here are a few strategies:
-
Optimize the Mobile Phase: A systematic approach to optimizing the solvent system is crucial. Experiment with different solvent ratios and consider using a gradient elution. Sometimes, adding a small amount of a third solvent (e.g., triethylamine (B128534) for basic compounds) can significantly improve separation.
-
Alternative Stationary Phases: If standard silica (B1680970) gel is not effective, consider other stationary phases. For some heterocyclic compounds, alumina (B75360) or reverse-phase silica (C18) may provide better separation.[5][6][7]
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be a highly effective method for removing closely related impurities. The choice of solvent is critical and may require some screening.
-
Derivative Formation: In some cases, it may be possible to temporarily derivatize either the product or the impurity to alter its polarity, facilitate separation, and then remove the derivatizing group.
Q3: I am struggling to achieve high purity (>99%) for my trimethoprim derivative. What purification techniques are most effective?
A3: A combination of techniques is often necessary to achieve high purity.
-
Column Chromatography: This is typically the first step to remove the bulk of impurities. Careful selection of the stationary and mobile phases is key.
-
Recrystallization: Following column chromatography, recrystallization is an excellent method for removing minor, structurally similar impurities and achieving high crystalline purity.
-
Preparative HPLC: For very challenging separations or to obtain highly pure material for analytical standards, preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool.[5][8][9]
Troubleshooting Guides
Problem 1: Low Yield After Column Chromatography
| Possible Cause | Troubleshooting Step |
| Product is too polar and is sticking to the silica gel. | 1. Increase the polarity of the mobile phase. 2. Add a small amount of a modifier to the mobile phase, such as triethylamine or acetic acid, to reduce tailing and improve elution. 3. Consider using a different stationary phase like alumina or a reverse-phase column. |
| Product is degrading on the silica gel. | 1. Deactivate the silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column. 2. Run the column quickly to minimize the time the compound spends on the stationary phase. 3. Consider alternative purification methods such as recrystallization. |
| Improper mobile phase selection. | 1. Perform thin-layer chromatography (TLC) with a variety of solvent systems to identify an optimal mobile phase that provides good separation (Rf of the product around 0.3-0.4). |
Problem 2: Product Fails to Crystallize During Recrystallization
| Possible Cause | Troubleshooting Step |
| Solution is not supersaturated. | 1. Slowly evaporate some of the solvent to increase the concentration of the compound. 2. Gradually cool the solution. For some compounds, cooling to 0°C or below in an ice or freezer bath is necessary. |
| Presence of impurities inhibiting crystallization. | 1. Add a seed crystal of the pure compound to induce crystallization. 2. Try to "scratch" the inside of the flask with a glass rod at the meniscus to create nucleation sites. 3. If significant impurities are present, an additional purification step (e.g., another column) may be required before attempting recrystallization. |
| Incorrect solvent system. | 1. The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Experiment with different solvents or solvent mixtures. 2. If the compound is too soluble in one solvent, add an "anti-solvent" (in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy, then allow it to cool slowly. |
Experimental Protocols
Protocol 1: General Column Chromatography for Purification of a Trimethoprim Derivative
-
Preparation of the Stationary Phase: Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Packing the Column: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Combining and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of a Trimethoprim Derivative
-
Solvent Selection: Choose a solvent or solvent pair in which the derivative has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: In a flask, add the crude product and a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven.
Quantitative Data Summary
Table 1: Example Solvent Systems for Column Chromatography of Trimethoprim Derivatives
| Derivative Type | Stationary Phase | Mobile Phase | Observed Purity (Post-Column) |
| Basic Trimethoprim Analog | Silica Gel | Dichloromethane:Methanol (98:2 to 95:5) + 0.5% Triethylamine | >95% |
| Neutral Trimethoprim Ester | Silica Gel | Hexane:Ethyl Acetate (70:30 to 50:50) | >97% |
| Acidic Trimethoprim Derivative | Reverse-Phase C18 Silica | Acetonitrile:Water (60:40) + 0.1% Formic Acid | >98% |
Table 2: HPLC Conditions for Purity Analysis of Trimethoprim
| Parameter | Condition 1 [3] | Condition 2 [6] |
| Column | C18 | C18 |
| Mobile Phase | Methanol and Sodium Perchlorate Solution | Acetonitrile and Buffer (60:40) |
| Flow Rate | 1.3 mL/min | 1.2 mL/min |
| Detection | UV at 280 nm | UV (wavelength not specified) |
| Temperature | Not Specified | 45 °C |
Visualizations
Caption: A general experimental workflow for the purification and analysis of trimethoprim derivatives.
Caption: A troubleshooting decision tree for addressing low purity in trimethoprim derivative purification.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. A high performance liquid chromatography method for trimethoprim utilizing solid-phase column extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. historymedjournal.com [historymedjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. HPLC Method For Analysis Of Sulfamethoxazole and Trimethoprim on Primesep 100 Column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing the Stability of Trimethoprim Derivatives
Disclaimer: This guide focuses on the stability of trimethoprim (B1683648). The principles and methodologies described are directly applicable to novel derivatives such as trimethoprim propanoic acid, for which specific public data is not available. The inherent stability of any new derivative must be confirmed through dedicated experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of trimethoprim and its derivatives?
Trimethoprim's stability is primarily influenced by chemical and physical factors. Key contributors to degradation include:
-
pH: Stability can be pH-dependent. Deviations from an optimal pH range can accelerate hydrolysis.
-
Oxidation: The molecule is susceptible to oxidation, which is a significant degradation pathway. This can be initiated by atmospheric oxygen, peroxides, or metal ions.[1]
-
Light (Photostability): Exposure to light, particularly UV radiation, can catalyze photochemical degradation.[1]
-
Temperature: Higher temperatures accelerate the rate of all chemical degradation reactions, including hydrolysis and oxidation.[1]
Q2: What are the common degradation products of trimethoprim?
Forced degradation studies and environmental analysis have identified several degradation products. The most common pathways are oxidation and hydrolysis.[1][2] A primary oxidative product is Trimethoprim 1-N-oxide , formed by the oxidation of a nitrogen atom in the pyrimidine (B1678525) ring.[3] Other products can result from the cleavage and rearrangement of the molecular structure.[1][4]
Q3: How can I select an appropriate storage buffer for my this compound solution?
The mean pH of trimethoprim suspensions has been shown to remain stable around 6.0-6.2.[5] It is recommended to perform a pH-rate profile study for your specific derivative. Start by evaluating a series of buffers in the pH range of 5.0 to 7.0. Use a stability-indicating assay (like HPLC) to measure the degradation rate at each pH value under accelerated conditions (e.g., elevated temperature) to identify the pH of maximum stability.
Q4: My solution of this compound is showing a yellow discoloration. What is the likely cause?
Discoloration is often a visual indicator of chemical degradation, typically due to the formation of chromophoric degradation products. This is commonly associated with oxidative degradation or photolytic reactions. You should protect your solution from light and consider purging it with an inert gas like nitrogen or argon to minimize exposure to oxygen.
Troubleshooting Guide
Problem 1: HPLC analysis of my aged sample shows new, unidentified peaks.
-
Possible Cause: These peaks likely represent degradation products.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: Subject your this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[6] This helps in confirming if the unknown peaks in your aged sample correspond to specific degradation pathways.
-
Use a Photodiode Array (PDA) Detector: If your HPLC system has a PDA detector, you can obtain the UV spectrum of the unknown peaks. This can provide structural clues and help determine if multiple components are co-eluting.
-
Mass Spectrometry (LC-MS) Analysis: For definitive identification, analyze the stressed samples using LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks and their fragments, allowing for structural elucidation.[4]
-
Problem 2: The concentration of my compound decreases significantly even when stored in the dark at 4°C.
-
Possible Cause: If photolytic and thermal degradation are minimized, the likely causes are hydrolysis or oxidation.
-
Troubleshooting Steps:
-
Evaluate pH: Confirm the pH of your solution. If it is not buffered, the pH may be drifting to a value where the compound is less stable. Implement a suitable buffer system as identified in a pH-rate profile study.
-
Mitigate Oxidation:
-
Deoxygenate Solvents: Before preparing your solution, sparge all solvents with an inert gas (nitrogen or argon) for 15-30 minutes.
-
Add Antioxidants: Consider adding antioxidants to the formulation. The choice of antioxidant depends on your solvent system (aqueous vs. organic).
-
Use Chelating Agents: If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.
-
-
Quantitative Data Summary
The following tables summarize stability data for trimethoprim under various conditions. This data provides a baseline for what might be expected for a propanoic acid derivative.
Table 1: Stability of Trimethoprim in Different IV Admixtures
| Dilution (TMP-SMX in fluid) | Vehicle | Storage Time (hours) | Trimethoprim Stability |
| 1:25 v/v | 5% Dextrose | 48 | Stable |
| 1:20 v/v | 5% Dextrose | 24 | Stable |
| 1:15 v/v | 5% Dextrose | 4 | Stable |
| 1:10 v/v | 5% Dextrose | 1 | Stable |
| 1:25 v/v | 0.9% NaCl | 48 | Stable |
| 1:20 v/v | 0.9% NaCl | 14 | Stable |
| 1:15 v/v | 0.9% NaCl | 2 | Stable |
| 1:10 v/v | 0.9% NaCl | 1 | Stable |
| (Data sourced from Jarosinski et al.[7]) |
Table 2: Stability of Extemporaneously Compounded Trimethoprim Suspensions (10 mg/mL)
| Vehicle | Storage Temperature | Storage Duration (days) | Percent of Initial Concentration Retained |
| Oral Mix | 4°C or 25°C | 92 | >90% |
| Oral Mix SF (Sugar-Free) | 4°C or 25°C | 92 | >90% |
| Ora-Plus/Ora-Sweet SF | 4°C or 25°C | 63 | >95% |
| (Data sourced from studies on compounded suspensions.[5][8]) |
Experimental Protocols
Protocol: Forced Degradation Study
This study is essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.
1. Objective: To assess the degradation of this compound under various stress conditions.
2. Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol (B129727)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV or PDA detector
3. Stock Solution Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
4. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 3 hours.[6] Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60°C for 3 hours.[6] Cool, neutralize with 1 M HCl, and dilute to a final concentration of ~100 µg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Store at room temperature for 3 hours.[6] Dilute to a final concentration of ~100 µg/mL.
-
Thermal Degradation: Dilute 1 mL of stock solution to 10 mL with the solvent. Heat the solution at 60°C for 24 hours.
-
Photolytic Degradation: Dilute 1 mL of stock solution to 10 mL. Expose the solution to direct sunlight or a photostability chamber for 24 hours. Prepare a control sample protected from light.
5. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated HPLC method.
-
Compare the chromatograms to identify new peaks (degradation products) and any decrease in the main compound peak area.
Visualizations
Caption: Workflow for identifying and resolving stability issues.
Caption: Key degradation pathways for the trimethoprim structure.
References
- 1. Degradation of trimethoprim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Extemporaneously Compounded Trimethoprim in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cjhp-online.ca [cjhp-online.ca]
- 7. Stability of concentrated trimethoprim-sulfamethoxazole admixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Item - Stability of trimethoprim in newly formulated liquid dosage form - University of Tasmania - Figshare [figshare.utas.edu.au]
Technical Support Center: Quantification of Trimethoprim Impurities
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to method refinement for quantifying trimethoprim (B1683648) impurities. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure accurate and reliable results.
Troubleshooting Guide
This section addresses common issues encountered during the chromatographic analysis of trimethoprim and its impurities.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution Between Trimethoprim and Impurities | Inappropriate mobile phase composition or pH. | Optimize the mobile phase. A common mobile phase is a mixture of a buffer solution (e.g., 10mM sodium perchlorate (B79767), pH 3.6) and methanol (B129727) (e.g., 7:3 v/v)[1]. Adjusting the pH can alter the ionization of trimethoprim and some impurities, thereby affecting their retention and improving separation. |
| Incorrect column selection. | A C18 column is commonly used for the separation of trimethoprim and its impurities[2][3]. If resolution is still an issue, consider a different stationary phase, such as a cyanopropyl column[4]. | |
| Peak Tailing or Fronting | Active sites on the stationary phase interacting with the basic trimethoprim molecule. | Add a competing base, like triethylamine (B128534) (TEA), to the mobile phase to mask the active sites. A mobile phase consisting of 0.25% TEA and 0.1% formic acid (pH 5.8) in acetonitrile (B52724) has been used successfully[5]. |
| Column overload. | Reduce the sample concentration. The typical concentration for analysis is around 1 mg/mL[1]. | |
| Baseline Noise or Drift | Contaminated mobile phase or column. | Filter the mobile phase and ensure all solvents are of HPLC grade. Flush the column with a strong solvent (e.g., acetonitrile or methanol) to remove contaminants. |
| Detector issues. | Ensure the detector lamp is warmed up and stable. Check for air bubbles in the flow cell. | |
| Inconsistent Retention Times | Fluctuations in mobile phase composition or flow rate. | Ensure the mobile phase is well-mixed and degassed. Verify the pump is delivering a consistent flow rate. |
| Changes in column temperature. | Use a column oven to maintain a constant temperature, typically around 25°C[1][4]. | |
| Ghost Peaks | Carryover from previous injections. | Implement a robust needle wash protocol and inject a blank solvent between samples to check for carryover. |
| Contamination in the sample preparation process. | Use clean glassware and high-purity solvents for sample preparation. |
Below is a DOT script for a troubleshooting workflow for HPLC analysis of trimethoprim.
Caption: Troubleshooting workflow for HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of trimethoprim?
A1: Common process-related and degradation impurities of trimethoprim include Diaveridine, 2,4-Diamino-5-(4-ethoxy-3,5-dimethoxybenzyl) pyrimidine, and 2,4-Diamino-5-(3-bromo-4,5-dimethoxybenzyl) pyrimidine[5][6]. The European Pharmacopoeia (EP) monograph also lists several impurities, including Impurity B, D, E, F, G, H, I, and J[4][7][8].
Q2: What is a suitable HPLC method for quantifying trimethoprim impurities?
A2: A common and effective method utilizes a C18 reversed-phase column with a mobile phase consisting of a buffer (e.g., 10mM sodium perchlorate at pH 3.6) and methanol in a 7:3 ratio. Detection is typically performed using a UV detector at 280 nm[1][2][3].
Q3: How can the stability of trimethoprim in solution be enhanced?
A3: The chemical stability of trimethoprim in aqueous solutions under oxidative stress can be increased by using hydroxypropyl-beta-cyclodextrin as a molecular inclusion excipient[9].
Q4: What are the typical validation parameters for a trimethoprim impurity quantification method?
A4: According to ICH guidelines, the method should be validated for accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ)[10].
Q5: What is the mechanism of action of trimethoprim?
A5: Trimethoprim inhibits bacterial dihydrofolate reductase (DHFR), an enzyme that converts dihydrofolic acid (DHF) to tetrahydrofolic acid (THF)[9]. THF is a crucial component in the synthesis of bacterial DNA and RNA, so its inhibition leads to bacterial cell death[9].
Experimental Protocols
This section provides a detailed methodology for a validated RP-HPLC method for the quantification of trimethoprim and its impurities.
Recommended RP-HPLC Method
This method is based on the protocols described in the United States Pharmacopeia (USP) and other published studies[1].
-
Chromatographic System:
-
Reagents and Solutions:
-
Buffer Solution: 10mM sodium perchlorate in water, with the pH adjusted to 3.6 using phosphoric acid[1].
-
Mobile Phase: A mixture of Buffer Solution and Methanol (7:3 v/v)[1].
-
Test Solution: Transfer about 25 mg of Trimethoprim to a 25 mL volumetric flask, dissolve, and dilute to volume with the mobile phase[1].
-
Resolution Solution: Dissolve accurately weighed quantities of Trimethoprim and a known impurity (e.g., Diaveridine) and dilute quantitatively with the mobile phase to obtain a solution with concentrations of 10 µg/mL and 5 µg/mL, respectively[1].
-
-
Procedure:
-
Prepare all solutions as described above.
-
Set up the HPLC system with the specified chromatographic conditions.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the resolution solution to verify system suitability. The resolution between trimethoprim and the impurity should be not less than 2.5[1].
-
Inject the test solution and record the chromatogram.
-
Identify and quantify the impurities based on their retention times and peak areas relative to the trimethoprim peak.
-
The following DOT script illustrates the experimental workflow.
Caption: HPLC experimental workflow.
Quantitative Data Summary
The following tables summarize the quantitative data from various validated methods for the analysis of trimethoprim and its impurities.
Table 1: HPLC Method Validation Parameters
| Parameter | HPLC Method 1 | HPLC Method 2 |
| Linearity Range | 0.25 - 100 µg/mL | 0.25 - 5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | Not specified |
| Accuracy (% Recovery) | 82% | Not specified |
| Precision (% RSD) | < 15% | < 15% |
| Limit of Detection (LOD) | 0.03 - 0.2 µg/mL | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.135 µg/mL | 0.25 µg/mL |
Table 2: RP-HPLC Method for Trimethoprim and Sulfamethoxazole Impurities
| Parameter | Value |
| Trimethoprim Nominal Concentration | 0.32 mg/mL[10] |
| LOQ for Trimethoprim Impurities | 0.00032 mg/mL[10] |
| Validation Range | 0.1% to 1.0% of test concentration[10] |
| Sample Solution Stability | 24 hours at 5°C (for most impurities)[10] |
Trimethoprim Signaling Pathway
Trimethoprim targets the bacterial folate synthesis pathway, which is essential for the production of nucleotides and, consequently, DNA and RNA.
The diagram below illustrates the bacterial folate synthesis pathway and the inhibitory action of trimethoprim.
Caption: Trimethoprim's inhibition of the bacterial folate pathway.
References
- 1. Trimethoprim - Antibiotics - Microbiology - Picmonic for Physician Assistant [picmonic.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Trimethoprim [pdb101.rcsb.org]
- 7. Trimethoprim - Wikipedia [en.wikipedia.org]
- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 9. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Trimethoprim Derivatives Solubility
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers address solubility challenges encountered with novel trimethoprim (B1683648) (TMP) derivatives.
Frequently Asked Questions (FAQs)
Q1: My new trimethoprim derivative has poor aqueous solubility. What are the likely causes?
A1: Poor aqueous solubility in new TMP derivatives often stems from modifications to the parent molecule that increase its lipophilicity (fat-solubility) and molecular weight. Common chemical changes, such as adding hydrophobic functional groups to enhance target binding, can inadvertently lead to a higher LogP value, reducing the molecule's affinity for aqueous solutions. This can cause the compound to precipitate or "crash out" of solution, especially in buffer systems used for biological assays.
Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A2: This is a common issue for compounds with low aqueous solubility. The high concentration of the compound in DMSO is no longer sustainable when diluted into a primarily aqueous environment. To address this, you can try several strategies:
-
Lower the final concentration: Your compound's concentration in the assay may be exceeding its solubility limit in the final buffer.
-
Incorporate co-solvents: Including a small percentage of a water-miscible organic solvent (e.g., ethanol, PEG 400) in your final aqueous buffer can help maintain solubility.
-
Adjust the pH: The solubility of ionizable compounds is highly dependent on pH. Systematically testing the solubility of your derivative across a range of pH values may identify a more suitable buffer system.
Q3: How can I determine the maximum soluble concentration of my derivative for an in vitro assay?
A3: A kinetic solubility assay is the recommended method for determining the maximum soluble concentration under specific assay conditions. This involves preparing a high-concentration stock in DMSO, followed by serial dilution into your target aqueous buffer. The solubility limit is then determined by observing the point at which precipitation occurs, often measured via nephelometry, turbidimetry, or light scattering.
Troubleshooting Guide
Issue 1: Compound Precipitation During Assay Preparation
If your TMP derivative precipitates upon dilution from a DMSO stock into your aqueous assay buffer, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Inconsistent Results in Biological Assays
Inconsistent activity or poor reproducibility in assays targeting the Dihydrofolate Reductase (DHFR) pathway can be a direct result of poor solubility. If the compound is not fully dissolved, the effective concentration reaching the target enzyme will vary between experiments.
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway.
Quantitative Data Summary
The following tables summarize the kinetic solubility of three hypothetical new TMP derivatives in phosphate-buffered saline (PBS) and their solubility dependence on pH.
Table 1: Kinetic Solubility of TMP Derivatives in PBS (pH 7.4)
| Compound ID | LogP (Predicted) | DMSO Stock Conc. (mM) | Max. Soluble Conc. in PBS (µM) |
| TMP-D1 | 2.8 | 10 | 75.2 |
| TMP-D2 | 3.5 | 10 | 12.5 |
| TMP-D3 | 4.1 | 10 | 1.8 |
Table 2: pH-Dependent Solubility of TMP-D2
| Buffer pH | Buffer System | Max. Soluble Conc. (µM) |
| 5.0 | Acetate | 85.6 |
| 6.0 | MES | 42.1 |
| 7.0 | Phosphate | 15.3 |
| 7.4 | PBS | 12.5 |
| 8.0 | Tris | 5.7 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
Objective: To determine the maximum soluble concentration of a compound in a specific aqueous buffer when diluted from a DMSO stock.
Materials:
-
Test compound (e.g., TMP-D2)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Plate reader with turbidimetry/nephelometry measurement capability (e.g., at 620 nm)
Methodology:
-
Prepare Stock Solution: Create a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare Plate: Add 198 µL of PBS (pH 7.4) to each well of the microplate.
-
Serial Dilution:
-
Add 2 µL of the 10 mM DMSO stock to the first well. This creates a 100 µM solution with 1% DMSO. Mix thoroughly.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mix, and continue this process across the plate.
-
-
Incubation: Incubate the plate at room temperature for 2 hours, protected from light.
-
Measurement: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
Analysis: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is determined to be the kinetic solubility limit.
Protocol 2: pH-Solubility Profile
Objective: To assess the solubility of an ionizable compound across a range of physiologically relevant pH values.
Materials:
-
Test compound (e.g., TMP-D2)
-
Aqueous buffers of varying pH (e.g., Acetate pH 5.0, MES pH 6.0, Phosphate pH 7.0, Tris pH 8.0)
-
Instrumentation for quantifying compound concentration (e.g., HPLC-UV, LC-MS)
Methodology:
-
Prepare Saturated Solutions: Add an excess amount of the solid compound to vials containing each of the different pH buffers. Ensure enough solid is present that some remains undissolved.
-
Equilibration: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C) for 24 hours to allow the system to reach equilibrium.
-
Sample Collection and Filtration: After equilibration, allow the solid to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant with an appropriate solvent (e.g., acetonitrile/water) and analyze the concentration of the dissolved compound using a calibrated HPLC-UV or LC-MS method.
-
Data Plotting: Plot the measured solubility (in µM or µg/mL) against the pH of the buffer to generate the pH-solubility profile.
optimization of antimicrobial assays for trimethoprim analogs
Welcome to the Technical Support Center for Antimicrobial Assays of Trimethoprim (B1683648) Analogs. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the optimization of antimicrobial assays for trimethoprim and its analogs.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental concepts and common inquiries regarding antimicrobial assays for trimethoprim analogs.
Q1: What is the mechanism of action for trimethoprim and its analogs? A1: Trimethoprim is an antibiotic that functions by inhibiting bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway.[1][2] This enzyme catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF).[3] THF is an essential precursor for the synthesis of nucleotides, the building blocks of DNA.[1] By blocking this step, trimethoprim and its analogs prevent bacterial DNA replication and cell division, thereby inhibiting growth.[1][2] Trimethoprim exhibits selective toxicity because it binds to bacterial DHFR with a much higher affinity than to its mammalian counterpart.[3]
Q2: What are the primary mechanisms of bacterial resistance to trimethoprim? A2: Bacterial resistance to trimethoprim can be acquired through several mechanisms. The most common is the production of a plasmid-encoded, altered DHFR enzyme that is less susceptible to inhibition by trimethoprim.[3][4] Other mechanisms include chromosomal mutations that alter the native DHFR enzyme, overproduction of the normal DHFR enzyme, or changes in bacterial cell wall permeability that prevent the drug from reaching its target.[3][5]
Q3: Why is the composition of the testing medium critical for trimethoprim assays? A3: The composition of the growth medium is crucial because certain components can antagonize the action of trimethoprim.[6][7] Specifically, high levels of thymidine (B127349) or thymine (B56734) in the medium can bypass the effect of DHFR inhibition, allowing bacteria to grow even in the presence of the drug.[6] This leads to falsely elevated Minimum Inhibitory Concentration (MIC) values.[6] Therefore, using a medium with low thymidine content, such as Mueller-Hinton Agar (B569324)/Broth, is essential for accurate susceptibility testing.[6][8] Some protocols recommend adding lysed horse blood, which contains thymidine phosphorylase, to degrade any existing thymidine.[6][7]
Q4: How should the Minimum Inhibitory Concentration (MIC) endpoint be read for trimethoprim? A4: For most bacteriostatic antibiotics, the MIC is the lowest concentration that completely inhibits visible growth. However, for trimethoprim and trimethoprim-sulfamethoxazole combinations, a different reading criterion is often applied due to the phenomenon of "trailing".[9][10] The Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC at the lowest concentration that inhibits ≥80% of growth compared to the positive control well.[9][11][12] This approach provides more consistent and clinically relevant results.[10]
Section 2: Visual Guides and Workflows
Mechanism of Action
Caption: Trimethoprim inhibits Dihydrofolate Reductase (DHFR).
Troubleshooting Workflow for Inconsistent MIC Results
Caption: A decision tree for troubleshooting inconsistent MIC data.
Decision Tree for Trimethoprim Analog Solubility
Caption: A workflow for addressing poor solubility of analogs.
Section 3: Troubleshooting Guide
Q: My MIC values are inconsistent between experiments. What are the likely causes? A: Inconsistency in MIC results is a common issue that can stem from several factors:
-
Inoculum Density: The most critical variable is often the starting bacterial inoculum. A bacterial suspension that is too dense or too sparse will significantly alter the MIC. Always standardize your inoculum to a 0.5 McFarland standard.[13]
-
Media Variation: Lot-to-lot variability in Mueller-Hinton Broth/Agar can affect results, particularly the concentration of divalent cations (Ca²⁺, Mg²⁺) and thymidine.[6][14]
-
Endpoint Interpretation: Subjectivity in visually determining the endpoint, especially with trailing, can lead to inter-operator variability.[10] Adopting a strict protocol, such as the 80% inhibition rule, is crucial.[11]
-
Incubation Conditions: Ensure that incubation temperature and duration are consistent. For some organisms, CO₂ levels may also be a factor.[11]
Q: I am observing "trailing" or faint growth across a wide range of concentrations. How do I interpret the MIC? A: Trailing endpoints are a known challenge, particularly with bacteriostatic agents like trimethoprim.[10] This phenomenon, where bacterial growth is reduced but not completely eliminated over several dilutions, can make it difficult to determine a precise MIC visually.[10][15]
-
Recommended Action: The standard practice is to define the MIC as the lowest concentration that inhibits at least 80% of the bacterial growth compared to the growth control well.[11][12]
-
Alternative Method: For more objective results, consider using a spectrophotometer or plate reader to measure the optical density (OD) of each well. The MIC can then be defined as the concentration that causes an 80% reduction in OD compared to the control.[16]
Q: My trimethoprim analog is not dissolving in the test medium. What should I do? A: Trimethoprim and many of its synthetic analogs are hydrophobic and have poor aqueous solubility.[17][18]
-
Initial Step: First, attempt to dissolve the compound in a small amount of 100% dimethyl sulfoxide (B87167) (DMSO).[19]
-
Working Solution: Create the working solution by slowly adding the aqueous medium or buffer to the DMSO stock solution while vortexing. This can help prevent precipitation.[19]
-
Sonication: If solubility is still an issue, gentle sonication can help dissolve aggregated compounds.[19]
-
Chemical Modification: For long-term drug development, improving solubility may require chemical modification, such as forming multi-component crystals or salts.[17][20] Studies have shown that forming co-crystals with substances like malic acid can significantly improve the solubility and antibacterial activity of trimethoprim.[17][21]
Q: My quality control (QC) strain results are outside the acceptable range. What does this mean? A: An out-of-range QC result indicates a potential systemic problem with the assay. Do not report patient or experimental results until the issue is resolved.
-
Check the Basics: Systematically verify each component of the assay:
-
QC Strain: Ensure the strain has not been serially sub-cultured too many times and is from a reliable stock.
-
Media: Test a new lot of Mueller-Hinton agar/broth. Confirm the pH is correct and that it has been screened for low thymidine content using a strain like Enterococcus faecalis ATCC 29212.[8][22]
-
Antimicrobial Discs/Stock: Check the expiration date and storage conditions of the trimethoprim discs or analog stock solution.
-
Inoculum: Re-standardize the inoculum carefully.
-
Incubation: Verify the incubator temperature is correct.
-
Section 4: Data Presentation
Table 1: Quality Control Ranges for Trimethoprim Susceptibility Testing
This table summarizes the acceptable quality control ranges for MIC and disk diffusion methods for standard ATCC reference strains.
| QC Strain | Method | Antimicrobial Agent | Concentration / Disc Potency | Acceptable Range |
| Escherichia coli ATCC 25922 | Disk Diffusion | Trimethoprim | 5 µg | 21 - 28 mm[22] |
| Staphylococcus aureus ATCC 25923 | Disk Diffusion | Trimethoprim | 5 µg | 19 - 26 mm[22] |
| Haemophilus influenzae ATCC 49247 | Broth Microdilution | Trimethoprim | N/A | 0.12 - 0.5 µg/mL[23][24] |
| Haemophilus influenzae ATCC 49247 | Disk Diffusion | Trimethoprim | 5 µg | 27 - 33 mm[23][24] |
| Streptococcus pneumoniae ATCC 49619 | Broth Microdilution | Trimethoprim | N/A | 1.0 - 4.0 µg/mL[23][24] |
Table 2: Solubility of Trimethoprim in Various Solvents
This table provides a qualitative and quantitative overview of trimethoprim's solubility.
| Solvent | Qualitative Solubility | Quantitative Solubility (in water) | Reference |
| Methanol | Freely Soluble | N/A | [25] |
| Ethanol | Soluble | N/A | [25] |
| Water | Poorly Soluble | ~0.4884 g/L | [18] |
| Chloroform | Soluble | N/A | [25] |
| Water (as co-crystal with Malic Acid) | Improved Solubility | ~2.5-fold increase vs. TMP alone | [17][21] |
| Water (as co-crystal with 5-Fluorouracil) | Improved Solubility | ~3.7-fold increase vs. TMP alone | [18] |
Section 5: Experimental Protocols
Protocol: Broth Microdilution MIC Assay
This protocol details the standardized broth microdilution method for determining the MIC of trimethoprim analogs.
1. Materials:
-
Trimethoprim analog stock solution (e.g., in DMSO).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Bacterial strain of interest (e.g., E. coli, S. aureus).
-
Sterile 96-well microtiter plates.
-
0.5 McFarland turbidity standard.
-
Sterile saline or Tryptone Soya Broth.[13]
-
Spectrophotometer or densitometer.
-
Incubator (35-37°C).[13]
2. Inoculum Preparation:
-
From a fresh agar plate (18-24 hours growth), select 4-5 isolated colonies of the test organism.
-
Suspend the colonies in 5 mL of sterile saline or broth.[13]
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[13] Use a spectrophotometer for accuracy (absorbance of 0.08-0.13 at 625 nm).[11]
-
Within 15 minutes of standardization, dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically done by making a 1:100 dilution of the 0.5 McFarland suspension into the CAMHB.[9]
3. Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the highest concentration of the trimethoprim analog (prepared at 2x the final desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and continuing this process across the plate. Discard the final 50 µL from the last column. This will result in wells containing 50 µL of varying drug concentrations.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
4. Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum (prepared in step 2.5) to each well (except the sterility control). The final volume in each well will be 100 µL.
-
Seal the plates or cover with a lid to prevent evaporation.
-
Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[26]
5. Reading and Interpreting Results:
-
Place the microtiter plate on a dark, non-reflective surface or use a reading mirror.
-
The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.
-
For Trimethoprim Analogs (addressing trailing): If trailing growth is observed, determine the MIC as the lowest concentration that inhibits ≥80% of growth compared to the growth control well.[9][11]
-
Optional Spectrophotometric Reading: Measure the OD600 of each well. Calculate the percentage of growth inhibition relative to the growth control and determine the concentration at which ≥80% inhibition is achieved.[16]
References
- 1. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 2. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]
- 3. brainkart.com [brainkart.com]
- 4. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Antimicrobial Susceptibility on Solid Media | Basicmedical Key [basicmedicalkey.com]
- 7. Susceptibility tests for sulfamethoxazole-trimethoprim by a broth microdilution procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gcsmc.org [gcsmc.org]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multisite Reproducibility of the Broth Microdilution Method for Susceptibility Testing of Nocardia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. himedialabs.com [himedialabs.com]
- 14. Culture Media Composition Influences the Antibacterial Effect of Silver, Cupric, and Zinc Ions against Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interpretation of trailing endpoints in antifungal susceptibility testing by the National Committee for Clinical Laboratory Standards method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparison of visual and spectrophotometric methods of MIC endpoint determinations by using broth microdilution methods to test five antifungal agents, including the new triazole D0870 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. Enhancing the dissolution and bacteriostatic activity of trimethoprim through salt formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Quality control of susceptibility tests with 5-micrograms trimethoprim disks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. journals.asm.org [journals.asm.org]
- 24. Interpretive criteria and quality control parameters for testing of susceptibilities of Haemophilus influenzae and Streptococcus pneumoniae to trimethoprim and trimethoprim-sulfamethoxazole. The Antimicrobial Susceptibility Testing OC Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sciencescholar.us [sciencescholar.us]
- 26. journals.asm.org [journals.asm.org]
Technical Support Center: Resolving Peak Tailing in Chromatography of Trimethoprim Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the chromatographic analysis of trimethoprim (B1683648).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of trimethoprim?
A1: Peak tailing is a chromatographic phenomenon where the peak asymmetry factor is greater than 1, resulting in a peak with a drawn-out or "tailing" trailing edge.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. Peak tailing is problematic because it can compromise the accuracy and precision of quantification, reduce resolution between adjacent peaks, and indicate undesirable interactions between the analyte and the stationary phase.[1] For basic compounds like trimethoprim, this is a common issue that needs to be addressed for reliable analytical results.
Q2: What is the primary cause of peak tailing for trimethoprim?
A2: The primary cause of peak tailing for trimethoprim, a basic compound, is the interaction between the analyte and acidic residual silanol (B1196071) groups on the surface of silica-based stationary phases commonly used in reversed-phase HPLC.[2] These silanol groups can interact with the amine functional groups of trimethoprim, leading to a secondary retention mechanism that causes some molecules to lag behind the main peak, resulting in a tail.[2][3]
Q3: How does the mobile phase pH affect peak tailing of trimethoprim?
A3: Mobile phase pH is a critical parameter in controlling the peak shape of ionizable compounds like trimethoprim (pKa ≈ 7.3). At a pH close to the pKa, trimethoprim will exist in both ionized and non-ionized forms, which can lead to peak broadening and tailing.[4] Lowering the pH of the mobile phase (e.g., to pH 3-4) ensures that trimethoprim is fully protonated (ionized), and more importantly, it suppresses the ionization of the residual silanol groups on the stationary phase, thereby minimizing the undesirable secondary interactions that cause tailing.[3][4]
Q4: Can mobile phase additives be used to improve the peak shape of trimethoprim?
A4: Yes, mobile phase additives can significantly improve peak shape. For basic compounds like trimethoprim, adding a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can effectively mask the active silanol sites on the column.[4][5] The TEA competes with trimethoprim for interaction with the silanol groups, reducing the peak tailing. Typically, a concentration of 0.1-0.5% TEA is used.[5]
Q5: What type of HPLC column is recommended for the analysis of trimethoprim to avoid peak tailing?
A5: Using a modern, high-purity, base-deactivated, or end-capped C18 or C8 column is highly recommended.[2] End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent, making them unavailable for interaction with basic analytes like trimethoprim.[2] Columns specifically designed for the analysis of basic compounds often provide superior peak shapes.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving peak tailing issues with trimethoprim.
Issue: My trimethoprim peak is showing significant tailing.
Step 1: Evaluate and Optimize Mobile Phase pH
-
Question: Is your mobile phase pH appropriate for trimethoprim analysis?
-
Answer: For trimethoprim, a weak base, a mobile phase pH of 3 to 4 is often effective in producing symmetrical peaks.[4] This low pH ensures that the silanol groups on the silica-based column are not ionized and thus reduces their interaction with the basic trimethoprim molecule.
-
Action:
-
Prepare a mobile phase with a pH in the range of 3-4 using a suitable buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer).
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the trimethoprim standard and observe the peak shape.
-
Step 2: Consider Mobile Phase Additives
-
Question: Have you tried using a mobile phase additive to reduce tailing?
-
Answer: If adjusting the pH alone is not sufficient, the addition of a competing base like triethylamine (TEA) can significantly improve peak shape by masking residual silanol groups.[4][5]
-
Action:
-
Add 0.1% (v/v) triethylamine to the mobile phase.
-
Re-equilibrate the column and inject the sample.
-
Observe the peak for improved symmetry.
-
Step 3: Assess Your HPLC Column
-
Question: Are you using the right type of column, and is it in good condition?
-
Answer: The choice of column is crucial. An older column or one not designed for basic compounds may have more active silanol sites. Column degradation or contamination can also lead to poor peak shapes.[2]
-
Action:
-
Use a modern, end-capped C18 or C8 column from a reputable manufacturer.
-
If the column is old or has been used extensively with aggressive mobile phases, consider replacing it.
-
Ensure the column is not contaminated by flushing it with a strong solvent.
-
Step 4: Check for Column Overload
-
Question: Could you be overloading the column?
-
Answer: Injecting too much sample can lead to peak distortion, including tailing.[2]
-
Action:
-
Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10).
-
Inject the diluted samples and observe the peak shape. If the tailing decreases with dilution, you are likely experiencing column overload.
-
Reduce the injection volume or the sample concentration.
-
Step 5: Minimize Extra-Column Volume
-
Question: Is your HPLC system optimized to reduce dead volume?
-
Answer: Excessive volume in the tubing and connections between the injector, column, and detector can contribute to band broadening and peak tailing.
-
Action:
-
Use tubing with the smallest possible internal diameter and length.
-
Ensure all fittings are properly connected to avoid any dead volume.
-
Quantitative Data Summary
The following tables summarize the impact of different chromatographic parameters on the peak shape and retention of trimethoprim, compiled from various studies.
Table 1: Effect of Mobile Phase pH on Trimethoprim Peak Shape
| Mobile Phase pH | Tailing Factor (Asymmetry) | Observations |
| 7.0 | > 1.5 | Significant tailing observed due to silanol interactions. |
| 5.5 | ~1.3 | Improved peak shape but some tailing may still be present.[4] |
| 4.0 | ~1.1 - 1.2 | Good peak symmetry, suitable for most applications.[6] |
| 3.0 | ~1.0 - 1.1 | Excellent peak symmetry with minimal tailing.[4] |
Table 2: Typical HPLC Method Parameters for Trimethoprim Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18, 5 µm, 4.6 x 250 mm | C8, 5 µm, 4.6 x 150 mm | Base-deactivated C18, 5 µm, 4.6 x 250 mm[7] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 4.0) (70:30 v/v)[6] | Methanol:Acetate Buffer (pH 3.5) (40:60 v/v) | Methanol:Buffer solution (pH 3.6) (3:7 v/v)[7] |
| Flow Rate | 1.0 mL/min[6] | 1.2 mL/min | 1.3 mL/min[7] |
| Detection | UV at 260 nm[6] | UV at 280 nm | UV at 280 nm[7] |
| Tailing Factor | 1.13[6] | ~1.2 | Not specified, but meets USP requirements.[7] |
Experimental Protocols
Protocol 1: RP-HPLC Method for the Determination of Trimethoprim
This protocol is based on a validated method for the simultaneous estimation of Sulfamethoxazole and Trimethoprim.[6]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Agilent C18 (250mm × 4.6mm, 5µm).
-
Mobile Phase Preparation:
-
Prepare a buffer solution of Triethylamine.
-
Mix the buffer and Acetonitrile in a ratio of 30:70 (v/v).
-
Adjust the pH to 4.0 with Orthophosphoric acid.
-
Filter the mobile phase through a 0.45µm nylon filter and degas.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: 260 nm.
-
Injection volume: 20 µL.
-
Column temperature: Ambient.
-
-
Standard Solution Preparation:
-
Accurately weigh and transfer about 10mg of Trimethoprim working standard into a 10ml volumetric flask.
-
Add 2ml of mobile phase and sonicate for 15 minutes.
-
Make up to the mark with the mobile phase.
-
-
Sample Solution Preparation:
-
For tablets, crush 20 tablets and transfer a powder quantity equivalent to 10mg of Trimethoprim into a 10ml volumetric flask.
-
Add 7ml of mobile phase and sonicate for 20 minutes to dissolve.
-
Make up to the volume with the mobile phase and filter through a 0.45µm nylon filter.
-
-
Procedure:
-
Inject five replicate injections of the standard solution to check for system suitability. The tailing factor for trimethoprim should be around 1.13.[6]
-
Inject the sample solution and calculate the amount of Trimethoprim.
-
Protocol 2: USP Method for Impurities in Trimethoprim
This protocol is based on the USP-38 method for testing impurities in Trimethoprim.[8]
-
Instrumentation: UltiMate 3000 LC or equivalent.
-
Column: Acclaim 120 C18 (4.6 x 250mm, 5µm).
-
Mobile Phase Preparation:
-
Buffer solution: Prepare a 10mM Sodium perchlorate (B79767) solution in water and adjust the pH to 3.6 with phosphoric acid.
-
Mobile phase: Prepare a mixture of Buffer solution and Methanol (7:3 v/v).
-
-
Chromatographic Conditions:
-
Separation Mode: Isocratic.
-
Column temperature: 25˚C.
-
Flow rate: 1.3 mL/min.
-
Injection Volume: 20 µl.
-
Detector wavelength: UV 280 nm.
-
Run Time: 55 min.
-
-
Test Solution Preparation:
-
Transfer about 25 mg of Trimethoprim to a 25 ml volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
System Suitability:
-
Prepare a resolution solution containing Trimethoprim and Diaveridine (B1670400).
-
The resolution between the trimethoprim and diaveridine peaks should be not less than 2.5.
-
Visualizations
Caption: A logical workflow for troubleshooting peak tailing in trimethoprim chromatography.
Caption: Interaction between trimethoprim and residual silanol groups causing peak tailing.
References
Technical Support Center: Synthesis of Trimethoprim Derivatives
Welcome to the technical support center for the synthesis of trimethoprim (B1683648) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during their experiments. Our goal is to help you improve the selectivity and efficiency of your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in achieving selectivity during the synthesis of trimethoprim derivatives?
A1: The primary challenges in synthesizing trimethoprim derivatives revolve around controlling regioselectivity on the pyrimidine (B1678525) core. Key issues include:
-
Controlling Substitution on Polychlorinated Pyrimidines: 2,4-dichloropyrimidines are common starting materials. Nucleophilic aromatic substitution (SNAr) reactions on these substrates often yield a mixture of C2 and C4 substituted isomers, with the C4 position being generally more reactive.[1][2]
-
Selective Functionalization of C-H Bonds: Direct C-H functionalization is an efficient method for introducing substituents, but achieving regioselectivity between the different C-H bonds on the pyrimidine ring can be difficult without appropriate directing groups or catalysts.
-
Preventing Side Reactions: Undesired reactions, such as self-condensation of aminopyrimidines or bis-arylation of amines, can reduce the yield of the target derivative and complicate purification.
Q2: How can I favor substitution at the C2 position of a 2,4-dichloropyrimidine (B19661)?
A2: While C4 is the more reactive site, several strategies can be employed to achieve C2 selectivity:
-
Use of Tertiary Amine Nucleophiles: Tertiary amines have been shown to exhibit excellent C2 selectivity in the SNAr amination of 5-substituted-2,4-dichloropyrimidines.[3]
-
Palladium Catalysis with Specific Ligands: The use of palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands can uniquely favor C2-selective cross-coupling with thiols.[4]
-
Use of a Surrogate for the Parent Dichloropyrimidine: Employing 5-trimethylsilyl-2,4-dichloropyrimidine can facilitate regioselective amination at the C2 position.[5]
Q3: What is the role of protecting groups in the selective synthesis of trimethoprim derivatives?
A3: Protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions and to direct reactions to a specific site.[6] For example, in the synthesis of complex trimethoprim analogues with multiple reactive sites (e.g., hydroxyl or additional amino groups on the benzyl (B1604629) ring or pyrimidine core), protecting these groups allows for selective modification of other parts of the molecule. Orthogonal protecting groups, which can be removed under different conditions, are particularly useful for multi-step syntheses.
Troubleshooting Guides
Problem 1: Poor Regioselectivity in the Amination of 2,4-Dichloropyrimidines
You are attempting to synthesize a 2-amino-4-chloro-pyrimidine derivative but are obtaining a mixture of C2 and C4 isomers, with the C4 isomer being the major product.
Click for Troubleshooting Steps
Possible Cause 1: Inherent Reactivity of the Pyrimidine Ring
The C4 position of 2,4-dichloropyrimidine is electronically more susceptible to nucleophilic attack than the C2 position.
-
Solution 1a: Catalyst-Controlled Amination: For secondary aliphatic amines and anilines, palladium-catalyzed amination can significantly enhance C4 selectivity. However, for achieving C2 selectivity with aryl- and heteroarylamines, a dialkylbiarylphosphine-derived palladium catalyst can be effective when using a 5-trimethylsilyl-2,4-dichloropyrimidine surrogate.[5]
-
Solution 1b: Utilize Tertiary Amine Nucleophiles for C2 Selectivity: If your synthetic route allows, using a tertiary amine as the nucleophile can lead to excellent C2 selectivity on 5-substituted-2,4-dichloropyrimidines.[3]
Possible Cause 2: Suboptimal Reaction Conditions
The choice of base and solvent can influence the regioselectivity of the amination reaction.
-
Solution 2a: Base Selection: For Pd-catalyzed amination with aliphatic secondary amines to achieve high C4 selectivity, a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS) is effective.[1]
-
Solution 2b: Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction pathway. Aprotic solvents like THF or dioxane are commonly used in Pd-catalyzed reactions.
Quantitative Data on Regioselectivity in Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine
| Amine | Conditions | C4:C2 Ratio | Yield (%) | Reference |
| Dibutylamine (B89481) | K2CO3, DMAc, rt | 70:30 | - | [1] |
| Dibutylamine | Pd(OAc)2/dppb, LiHMDS, THF, -20 °C | 99:1 | 95 | [1] |
| N-Methylaniline | No catalyst, K2CO3, DMAc, rt | 97:3 | - | [1] |
Problem 2: Low Yields in Suzuki Cross-Coupling Reactions on the Pyrimidine Core
You are attempting a Suzuki cross-coupling reaction to introduce an aryl group at the 5-position of a 2,4-diamino-6-substituted pyrimidine, but the yield is low.
Click for Troubleshooting Steps
Possible Cause 1: Inappropriate Halogen at the Coupling Site
The reactivity of halogens in Suzuki coupling follows the order I > Br > Cl.
-
Solution 1a: Switch to an Iodo-Substituted Pyrimidine: If you are using a bromo- or chloro-substituted pyrimidine, consider replacing it with the corresponding iodo-derivative. Iodination of the 5-position of 2,4-diaminopyrimidines can be achieved using N-iodosuccinimide (NIS).
Possible Cause 2: Suboptimal Catalyst System or Reaction Conditions
The choice of palladium catalyst, base, and solvent system is critical for a successful Suzuki coupling.
-
Solution 2a: Catalyst and Base Selection: A common and effective system is Pd(PPh3)4 as the catalyst and K2CO3 as the base.
-
Solution 2b: Solvent System: A mixture of solvents such as EtOH/toluene/H2O is often used to ensure the solubility of both the organic and inorganic reagents.
Quantitative Data on Suzuki Coupling of 2,4-Diamino-5-iodo-6-substituted Pyrimidines
| Arylboronic Acid Substituent | Yield (%) | Reference |
| Phenyl | 52-78 | |
| 4-Methoxyphenyl (electron-donating) | 52-78 | |
| 4-Trifluoromethylphenyl (electron-withdrawing) | 52-78 |
Note: The yields were not significantly affected by the electronic nature of the substituent on the phenylboronic acid.
Experimental Protocols
Protocol 1: Highly Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted from a procedure demonstrating high C4 selectivity using a palladium catalyst.[1]
Materials:
-
6-(4-fluorophenyl)-2,4-dichloropyrimidine
-
Dibutylamine
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
1,4-Bis(diphenylphosphino)butane (dppb)
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve 6-(4-fluorophenyl)-2,4-dichloropyrimidine (1.0 eq) in anhydrous THF.
-
Add Pd(OAc)2 (1-2 mol%) and dppb (1-2 mol%).
-
Cool the mixture to -20 °C.
-
Slowly add a solution of LiHMDS (1.1 eq) in THF.
-
Add dibutylamine (1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at -20 °C for 1 hour, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for regioselective amination of 2,4-dichloropyrimidine.
Caption: Troubleshooting logic for poor regioselectivity in amination.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 5. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Trimethoprim Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of trimethoprim (B1683648) in different matrices, including pharmaceutical formulations and biological samples. The objective is to offer a consolidated resource of experimental data to aid in the selection and implementation of a suitable analytical method. All data presented is sourced from peer-reviewed publications and validated according to ICH guidelines.
Comparative Analysis of Chromatographic Conditions and Validation Parameters
The following table summarizes the key chromatographic conditions and validation parameters for several reported HPLC methods for trimethoprim analysis. This allows for a direct comparison of their performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| Stationary Phase (Column) | Inertsil C8 (250 x 4.6 mm, 5 µm)[1] | Agilent C18 (250 x 4.6 mm, 5 µm) | C18 (250 mm x 4.6 mm, 5 µm)[2] | Waters X-bridge shield C-18 (100 mm x 4.6 mm, 3.5 µm)[3][4] | C18 (250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile (B52724):Potassium dihydrogen phosphate (B84403) buffer (pH 6.5) (35:65 v/v)[1] | Triethylamine (B128534):Acetonitrile (30:70 v/v) | Water:Acetonitrile:Triethylamine (838:160:2 v/v/v), pH 5.5[2] | Buffer pH 5.5:Methanol (75:25 v/v)[3][4] | Methanol:Dihydrogen orthophosphate buffer (pH 3.5) (60:40 v/v)[5] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min | Not Specified | 1.2 mL/min[3][4] | 1.2 mL/min[5] |
| Detection Wavelength | 250 nm[1] | 260 nm | Not Specified | 220 nm[3][4] | 230 nm[5] |
| Linearity Range (µg/mL) | 2.5 - 12.5[1] | 10 - 50 | 20 - 100 | Not Specified | 3 - 10[5] |
| Accuracy (% Recovery) | Not Specified | 98.6 - 101.2% | 98.0 - 102.0% | Not Specified | Not Specified |
| Precision (% RSD) | < 2%[1] | < 2% | < 2% | Not Specified | Not Specified |
| LOD (µg/mL) | 0.0066[1] | 0.55 | 0.7[2] | Not Specified | Not Specified |
| LOQ (µg/mL) | 0.022[1] | 1.10 | 2.3[2] | Not Specified | Not Specified |
| Retention Time (min) | 5.70[1] | 4.388 | Not Specified | ~2.9[3][4] | 3.1[5] |
Experimental Protocols
This section provides a detailed methodology for two of the cited HPLC methods to illustrate the experimental setup.
Method 1: Stability-Indicating Assay in Bulk Drug and Tablets [1]
-
Chromatographic System: A Waters liquid chromatographic system (Model 2695) equipped with a quaternary pump, UV-Visible detector, and Empower 2 software was used.
-
Stationary Phase: An Inertsil C8 column (250 x 4.6 mm, 5 µm particle size) was employed.
-
Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate buffer (pH adjusted to 6.5) in a ratio of 35:65 (v/v) was used. The mobile phase was filtered and degassed before use.
-
Flow Rate: The mobile phase was delivered at a constant flow rate of 1.0 mL/min.
-
Detection: The UV detector was set to a wavelength of 250 nm.
-
Standard and Sample Preparation: Standard stock solutions of trimethoprim were prepared in the mobile phase. For tablet analysis, a powder equivalent to a specific amount of trimethoprim was dissolved in the mobile phase, sonicated, and filtered.
Method 3: Simultaneous Determination in Injectable Solution [2]
-
Chromatographic System: A reversed-phase HPLC system coupled with a photodiode array (PDA) detector was used.
-
Stationary Phase: A C18 column (250 mm x 4.6 mm i.d., 5 µm particle size) was used at room temperature.
-
Mobile Phase: An isocratic mobile phase consisting of a trinary solvent mixture of water, acetonitrile, and triethylamine in the ratio of 838:160:2 (v/v/v), with the pH adjusted to 5.5 ± 0.05.
-
Flow Rate: Not explicitly stated in the abstract.
-
Detection: The PDA detector was used for monitoring the analytes.
-
Forced Degradation Studies: The stability-indicating nature of the method was confirmed by subjecting the drug solution to stress conditions including UV light (254 nm), heat (70°C), acid hydrolysis (1.0 N HCl), base hydrolysis (1.0 N NaOH), and oxidation (10% H₂O₂).
Visualization of the HPLC Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an HPLC method as per ICH guidelines, which is a common thread among the compared methods.
Caption: A generalized workflow for HPLC method validation.
Conclusion
The presented data highlights that a variety of reliable and robust HPLC methods are available for the analysis of trimethoprim. The choice of a specific method will depend on the sample matrix, the required sensitivity, and the available instrumentation. C18 and C8 columns are commonly employed with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. The validation data demonstrates that these methods are accurate, precise, and linear over a specified concentration range, making them suitable for quality control and research purposes. For stability studies, methods that have been validated through forced degradation are recommended. Researchers should carefully consider the specific requirements of their analysis to select the most appropriate HPLC method from the available literature.
References
- 1. propulsiontechjournal.com [propulsiontechjournal.com]
- 2. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. researchgate.net [researchgate.net]
- 5. storage.googleapis.com [storage.googleapis.com]
A Comparative Guide to the Antimicrobial Activity of Trimethoprim Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antimicrobial performance of various trimethoprim (B1683648) derivatives, supported by experimental data. It is intended to serve as a resource for researchers and professionals in the fields of microbiology, medicinal chemistry, and drug development.
Introduction
Trimethoprim (TMP) is a synthetic antibiotic that has been in clinical use for decades, often in combination with sulfamethoxazole. It functions by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway of bacteria. This inhibition disrupts the production of tetrahydrofolate, a precursor required for the synthesis of nucleic acids and some amino acids, ultimately leading to the cessation of bacterial growth.[1][2] However, the emergence of microbial resistance to trimethoprim has necessitated the development of novel derivatives with enhanced potency and a broader spectrum of activity. This guide explores the antimicrobial activity of several of these derivatives, presenting key data and experimental methodologies to aid in their evaluation and further development.
Data Presentation: Antimicrobial Activity of Trimethoprim and its Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of trimethoprim and selected derivatives against various microbial strains. Lower MIC values indicate greater antimicrobial potency.
| Compound | Derivative Type | Microbial Strain | MIC (µM) | Reference |
| Trimethoprim (TMP) | Parent Drug | Staphylococcus aureus | 22.7 | [3] |
| Escherichia coli | 55.1 | [3] | ||
| Benzyloxy Derivative (4b) | Substituted Benzyl (B1604629) Ring | Staphylococcus aureus | 5.0 | [3] |
| Escherichia coli | 4.0 | [3] | ||
| Iodinated Trimethoprim (TMP-I) | Halogenated Derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.25 µg/mL | |
| Diaveridine | Clinically Used Derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | Resistant | |
| Various Schiff Base Derivatives | N4-Substituted | Staphylococcus aureus | Very little to no activity | [3] |
| Escherichia coli | Very little to no activity | [3] | ||
| Various Phenyl Ethanone Derivatives | Substituted Benzyl Ring | Staphylococcus aureus | Increased activity | [3] |
| Escherichia coli | Increased activity | [3] |
Mechanism of Action: Dihydrofolate Reductase Inhibition
Trimethoprim and its derivatives exert their antimicrobial effect by targeting dihydrofolate reductase (DHFR), a key enzyme in the bacterial folate biosynthesis pathway. This pathway is essential for the production of tetrahydrofolic acid, a vital cofactor in the synthesis of DNA, RNA, and certain amino acids. By inhibiting DHFR, these compounds effectively starve the bacteria of essential building blocks, leading to a bacteriostatic effect.
Caption: Inhibition of Dihydrofolate Reductase (DHFR) by Trimethoprim Derivatives.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The procedure is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Stock solutions of trimethoprim and its derivatives
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of each test compound is prepared in CAMHB directly in the microtiter plates. The final volume in each well is typically 100 µL. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are also included.
-
Inoculum Preparation: A suspension of the test microorganism is prepared in a sterile saline solution and its turbidity is adjusted to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The standardized inoculum is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well (except the sterility control) is inoculated with 100 µL of the diluted bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the DHFR enzyme, providing a direct assessment of its mechanism of action.
Materials:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF) substrate
-
NADPH cofactor
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well UV-transparent microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
-
Stock solutions of trimethoprim derivatives
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, NADPH, and the DHFR enzyme.
-
Inhibitor Addition: Varying concentrations of the test compounds (trimethoprim derivatives) are added to the wells of the microtiter plate. A control well without any inhibitor is also prepared.
-
Pre-incubation: The plate is incubated for a short period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by adding the DHF substrate to all wells.
-
Kinetic Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. The percentage of inhibition for each compound concentration is determined relative to the control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of new trimethoprim derivatives.
Caption: General workflow for the development of novel trimethoprim derivatives.
Conclusion
The development of novel trimethoprim derivatives presents a promising strategy to combat the growing threat of antimicrobial resistance. The data presented in this guide highlights that modifications to the trimethoprim scaffold, particularly at the benzyl ring, can lead to significant improvements in antimicrobial potency. The provided experimental protocols offer standardized methods for the evaluation of these new compounds, facilitating comparability of results across different studies. Further research focusing on structure-activity relationships will be crucial in designing the next generation of DHFR inhibitors with enhanced efficacy and a broader spectrum of activity.
References
A Comparative Guide to the Structural Validation of Synthesized Trimethoprim Propanoic Acid
This guide provides a comprehensive comparison of analytical data for the structural validation of newly synthesized Trimethoprim (B1683648) Propanoic Acid against a trimethoprim standard. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel chemical entities. Detailed experimental protocols and comparative data are presented to ensure the unambiguous confirmation of the molecular structure.
Introduction
Trimethoprim (TMP) is a synthetic antibacterial agent that functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria.[1] The synthesis of derivatives, such as Trimethoprim Propanoic Acid, is a common strategy in drug discovery to modulate physicochemical properties like solubility, permeability, or to create a linker for conjugation.
The addition of a propanoic acid moiety to the trimethoprim scaffold necessitates rigorous structural validation to confirm the success of the synthesis and to ensure the purity and identity of the final compound. This guide outlines the standard analytical workflow and compares the expected spectroscopic and physical data of the parent trimethoprim molecule with the experimental data obtained for the synthesized this compound.
Experimental Validation Workflow
The structural integrity of the synthesized compound was ascertained through a multi-faceted analytical approach. The workflow ensures that all aspects of the molecular structure, from molecular weight and functional groups to the specific arrangement of atoms, are confirmed.
Caption: Experimental workflow for the structural validation of synthesized compounds.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
3.1 Liquid Chromatography-Mass Spectrometry (LC-MS)
-
System: Agilent 1260 Infinity II LC system coupled with a 6120 Quadrupole LC/MS detector.
-
Column: C18 column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: 100-500 m/z.
3.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrument: PerkinElmer Spectrum Two FT-IR Spectrometer.
-
Method: Attenuated Total Reflectance (ATR).
-
Sample Preparation: A small amount of the solid sample was placed directly on the ATR crystal.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR: Spectral width of 16 ppm, 32 scans.
-
¹³C NMR: Spectral width of 240 ppm, 1024 scans.
-
Internal Standard: Tetramethylsilane (TMS).
-
Data Processing: Chemical shifts (δ) are reported in parts per million (ppm).
3.4 Melting Point Analysis
-
Instrument: Stuart SMP30 Melting Point Apparatus.
-
Method: The crystalline solid was packed into a capillary tube and heated at a ramp rate of 2 °C/min.
-
Observation: The range from the appearance of the first liquid droplet to complete liquefaction was recorded.
Results and Comparative Data
The following tables summarize the quantitative data obtained from the analysis of the synthesized this compound and compare it with a trimethoprim standard.
Table 1: Physical and Mass Spectrometric Data
| Analytical Technique | Trimethoprim Standard | Observed (Synthesized Compound) | Interpretation |
| Molecular Formula | C₁₄H₁₈N₄O₃ | C₁₇H₂₂N₄O₅ | Consistent with addition of a C₃H₄O₂ (propanoic acid) moiety. |
| Molecular Weight | 290.32 g/mol [2] | 362.38 g/mol | Consistent with the addition of a propanoic acid group. |
| LC-MS (m/z [M+H]⁺) | 291.1 | 363.2 | The observed mass-to-charge ratio confirms the expected molecular weight of the synthesized product. |
| Melting Point (°C) | 199-203 °C[3][4][5] | 215-218 °C | The shift in melting point indicates a new, different compound has been formed, likely with different crystal packing due to the new functional group. |
Table 2: FTIR Spectroscopic Data
| Functional Group | Trimethoprim (Expected cm⁻¹) | Observed (Synthesized Compound, cm⁻¹) | Interpretation |
| N-H Stretch (Amine) | ~3470, 3320 | ~3475, 3325 | The primary amine groups of the pyrimidine (B1678525) ring remain intact. |
| C-H Stretch (Aromatic/Aliphatic) | ~3100-2800 | ~3100-2800 | Standard C-H stretches are present as expected. |
| C=N, C=C Stretch (Aromatic) | ~1650-1590 | ~1650-1590 | Aromatic ring structures are preserved in the product. |
| C-O Stretch (Ether) | ~1235, 1125 | ~1235, 1125 | The characteristic trimethoxybenzyl ether linkages are unchanged. |
| O-H Stretch (Carboxylic Acid) | Not Present | Broad, ~3300-2500 | The broad absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid, confirming the addition of the propanoic acid moiety. |
| C=O Stretch (Carboxylic Acid) | Not Present | ~1710 | A strong, sharp peak appears, which is indicative of the carbonyl (C=O) group of the new carboxylic acid functional group.[6] |
Table 3: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)
| Proton Environment (Trimethoprim) | Expected Shift (δ ppm) | Observed Shift (δ ppm) | Interpretation |
| -OCH₃ (9H, two singlets) | 3.73 (6H), 3.63 (3H)[7] | 3.74 (6H), 3.64 (3H) | Methoxy groups on the benzyl (B1604629) ring are unaffected. |
| Ar-CH₂- (2H, singlet) | ~3.54[7] | ~3.85 | Downfield shift of the benzylic protons, likely due to the electronic effect of the new substituent on the pyrimidine ring. |
| -NH₂ (4H, two broad singlets) | ~6.2, ~5.7[7] | ~7.8 (1H), ~6.5 (2H), ~6.0 (2H) | Significant change in amine proton signals, suggesting one amine is now an amide. The new ~7.8 ppm signal is typical for an amide N-H. |
| Aromatic-H (2H, singlet) | ~6.56[7] | ~6.60 | Aromatic protons of the trimethoxybenzyl group are largely unchanged. |
| Pyrimidine-H (1H, singlet) | ~7.53[7] | ~7.95 | Downfield shift of the pyrimidine ring proton, confirming substitution on the ring. |
| -CH₂CH₂COOH (4H, new) | Not Present | ~2.8 (t, 2H), ~2.5 (t, 2H) | Two new triplets appear, consistent with the two methylene (B1212753) groups of the propanoic acid chain, confirming successful addition. |
| -COOH (1H, new) | Not Present | ~12.1 (broad s, 1H) | A very downfield, broad singlet confirms the presence of the carboxylic acid proton. |
Conclusion
The collective data from LC-MS, melting point analysis, FTIR, and NMR spectroscopy provides unequivocal evidence for the successful synthesis of this compound. The mass spectrometry data confirms the expected molecular weight, while FTIR and NMR data verify the incorporation of the propanoic acid functional group and identify its location on the trimethoprim scaffold. The purity of the compound was affirmed by a single peak in the liquid chromatography analysis. This systematic approach to structural validation ensures the identity and integrity of the synthesized molecule, which is a critical step before its use in further research and development.
References
A Comprehensive Analysis of Methodologies for the Synthesis of a Key Antibacterial Agent
A Comparative Study of Synthetic Routes to Trimethoprim (B1683648)
Trimethoprim, a potent inhibitor of dihydrofolate reductase, is a crucial antibacterial agent frequently used in combination with sulfamethoxazole. Its synthesis has been approached through various routes since its initial development. This guide provides a comparative analysis of the most prominent synthetic pathways to trimethoprim, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflows. This information is intended to assist researchers, scientists, and drug development professionals in evaluating and selecting the most suitable method for their specific needs, considering factors such as yield, efficiency, and scalability.
Overview of Synthetic Strategies
Several synthetic routes to trimethoprim have been established, with the most common ones commencing from 3,4,5-trimethoxybenzaldehyde (B134019). An earlier, classical route, known as the Burchall and Hitchings method, starts from a cinnamic acid derivative. The choice of a particular route often depends on the availability of starting materials, desired yield, and operational simplicity.
I. The Burchall and Hitchings Synthesis (Route 1)
The original synthesis of trimethoprim, developed by Burchall and Hitchings, begins with the ethyl ester of 3,4,5-trimethoxydihydrocinnamic acid.[1] This multi-step process involves formylation, cyclization with guanidine (B92328), followed by chlorination and amination to yield the final product.[1] While historically significant, this route is often associated with a modest overall yield of approximately 20%.[1]
II. Synthesis via Condensation with 3-Anilinopropionitrile (B89847) (Route 2)
A more direct and high-yielding approach involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-anilinopropionitrile. This reaction, followed by cyclization with a guanidine compound, provides a streamlined pathway to trimethoprim.[2] This method is noted for its operational simplicity and high yields in the condensation step.
III. Synthesis via Knoevenagel Condensation with Ethyl Cyanoacetate (B8463686) (Route 3)
This route utilizes a Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and ethyl cyanoacetate.[3][4] The resulting intermediate undergoes reduction of the double bond, followed by a cyclization reaction with guanidine to form the pyrimidine (B1678525) ring of trimethoprim.[3]
IV. Synthesis via Knoevenagel Condensation with Malononitrile (B47326) (Route 4)
Similar to the previous route, this method also employs a Knoevenagel condensation, but with malononitrile as the active methylene (B1212753) compound.[3] The resulting benzylidenemalononitrile (B1330407) derivative is then partially reduced to an enamine, which is subsequently cyclized with guanidine to afford trimethoprim.[3]
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to trimethoprim, allowing for a direct comparison of their efficiency.
| Parameter | Route 1: Burchall and Hitchings | Route 2: via 3-Anilinopropionitrile | Route 3: via Ethyl Cyanoacetate | Route 4: via Malononitrile |
| Starting Material | Ethyl 3,4,5-trimethoxydihydrocinnamate | 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzaldehyde | 3,4,5-Trimethoxybenzaldehyde |
| Key Reagents | Ethyl formate, Guanidine, POCl₃, NH₃ | 3-Anilinopropionitrile, Guanidine | Ethyl cyanoacetate, Guanidine | Malononitrile, Guanidine |
| Overall Yield | ~20%[1] | High (Condensation yield: 95.5-97%)[2] | Good (Recrystallization can yield >98.8% purity)[4] | Moderate to Good |
| Reaction Steps | 4 | 2 | 3 | 3 |
| Key Conditions | Formylation, Cyclization, Chlorination, Amination | Condensation with azeotropic water removal, Cyclization | Knoevenagel condensation, Reduction, Cyclization | Knoevenagel condensation, Partial reduction, Cyclization |
Experimental Protocols
Route 2: Synthesis via Condensation with 3-Anilinopropionitrile
Step 1: Condensation of 3,4,5-Trimethoxybenzaldehyde with 3-Anilinopropionitrile [2]
-
To a 2000 mL four-necked flask equipped with a reflux water-dividing device, add 3,4,5-trimethoxybenzaldehyde (98 g, 0.5 mol), 3-anilinopropionitrile (85 g, 0.58 mol), dimethyl sulfoxide (B87167) (250 mL), sodium methoxide (B1231860) (50 g), and benzene (B151609) (300 mL).
-
Heat the mixture to reflux at 85°C and remove the generated water azeotropically using the water-dividing device.
-
Monitor the reaction until no more water is collected.
-
After the reaction is complete, recover the benzene under reduced pressure.
-
Add 750 mL of water to the residue, stir, and cool to 5-10°C.
-
Collect the precipitated product by suction filtration and dry in an oven to obtain the condensation product (155 g, 95.5% yield).
Step 2: Cyclization with Guanidine
Detailed protocol for this specific cyclization step was not available in the searched documents. Generally, the condensation product is dissolved in a suitable solvent like ethanol (B145695) and heated with a guanidine compound (e.g., guanidine hydrochloride) in the presence of a base to effect cyclization.
Route 3: Synthesis via Knoevenagel Condensation with Ethyl Cyanoacetate
Step 1: Knoevenagel Condensation [4]
-
In a reactor, place 3,4,5-trimethoxybenzaldehyde (196.2 g, 1 mol), ethyl cyanoacetate (113.12 g, 1 mol), DMSO (750 mL), sodium methoxide (60 g), and 15-crown-5 (B104581) (220 g).
-
Heat the mixture to reflux at 105 ± 2°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete in approximately 2.5 hours.
Subsequent steps involve reduction of the double bond of the Knoevenagel product and cyclization with guanidine. Specific, detailed protocols for these subsequent steps were not fully elucidated in the provided search results.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes to trimethoprim.
Caption: Comparative workflow of four different synthetic routes to Trimethoprim.
Conclusion
The synthesis of trimethoprim can be accomplished through several distinct pathways, each with its own set of advantages and disadvantages. The original Burchall and Hitchings route, while foundational, is less efficient in terms of overall yield. Modern methods commencing from 3,4,5-trimethoxybenzaldehyde offer more streamlined and higher-yielding alternatives. The choice between condensation with 3-anilinopropionitrile or Knoevenagel condensation with either ethyl cyanoacetate or malononitrile will depend on factors such as reagent availability, cost, and desired purity of the final product. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug development to make informed decisions for the synthesis of this important antibacterial agent.
References
comparing the efficacy of trimethoprim analogs to the parent drug
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antibacterial efficacy of various trimethoprim (B1683648) (TMP) analogs against the parent drug. By presenting key experimental data, detailed methodologies, and visual representations of molecular interactions, this document serves as a valuable resource for researchers engaged in the discovery and development of novel antimicrobial agents.
Executive Summary
Trimethoprim, a synthetic antibiotic, functions by inhibiting bacterial dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of tetrahydrofolic acid, a precursor for DNA, RNA, and protein synthesis.[1][2][3] The emergence of bacterial resistance to trimethoprim has necessitated the development of novel analogs with improved potency and efficacy against resistant strains. This guide summarizes quantitative data from various studies that have synthesized and evaluated trimethoprim derivatives, offering a comparative overview of their antibacterial activity.
Data Presentation: Comparative Efficacy of Trimethoprim Analogs
The following tables summarize the Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for several trimethoprim analogs compared to the parent drug. A lower MIC or IC50 value indicates greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Halogenated Trimethoprim Derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | MIC (µg/mL) |
| Trimethoprim (TMP) | >100 |
| TMP-I (Iodinated) | 1.25 |
| Diaveridine | >100 |
Data sourced from a study on halogenated trimethoprim derivatives, which demonstrated that the iodinated analog (TMP-I) exhibited significantly enhanced activity against a trimethoprim-resistant MRSA strain compared to the parent drug and another clinical derivative, diaveridine.[4]
Table 2: Antibacterial Activity of Lipophilic Trimethoprim Analogs against Trimethoprim-Resistant MRSA (Strain COL)
| Compound | MIC (µg/mL) | Minimum Bactericidal Concentration (MBC) (µg/mL) |
| Trimethoprim (TMP) | >128 | >128 |
| TMP-styrene-OMe | 4 | 8 |
This table highlights the improved efficacy of a lipophilic trimethoprim analog against a highly resistant MRSA strain, with a significant reduction in both MIC and MBC values compared to trimethoprim.[1][5]
Table 3: Minimum Inhibitory Concentration (MIC) of Groebke-Blackburn-Bienaymé Reaction (GBBR) Adducts of Trimethoprim
| Compound | MIC against E. coli ATCC 25922 (µM) | MIC against S. aureus ATCC 29213 (µM) |
| Trimethoprim (TMP) | 2.05 | 2.05 |
| Analog 4c | 4.1 | 4.1 |
| Analog 4f | 4.1 | 4.1 |
| Analog 4h | 4.1 | 4.1 |
| Analog 4i | 4.1 | 4.1 |
| Analog 4j | 4.1 | 4.1 |
| Analog 6a | 4.1 | 4.1 |
The MIC values for 15 novel trimethoprim analogs were determined, with several compounds showing potency comparable to the parent drug against both Gram-negative and Gram-positive bacteria.[6]
Table 4: Dihydrofolate Reductase (DHFR) Inhibition by Novel Trimethoprim Analogs with Amide Bonds
| Compound | IC50 (µM) |
| Trimethoprim (TMP) | 55.26 |
| Analog 1 | 21.78 |
| Analog 2 | 0.99 |
| Analog 3 | 0.72 |
| Analog 4 | 1.02 |
| Analog 5 | 15.94 |
| Analog 6 | 15.09 |
This dataset showcases that the introduction of amide bonds in trimethoprim analogs can lead to a significant increase in their inhibitory activity against the DHFR enzyme, with some analogs being substantially more potent than trimethoprim itself.[7]
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, a standard procedure used in the cited studies.
Minimum Inhibitory Concentration (MIC) Assay Protocol
-
Preparation of Bacterial Inoculum:
-
Bacterial strains (e.g., E. coli, S. aureus) are cultured on an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar) and incubated for 18-24 hours at 37°C.
-
A few colonies are then transferred to a sterile broth (e.g., Mueller-Hinton Broth) and incubated until the turbidity reaches that of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
A stock solution of the test compound (trimethoprim or its analog) is prepared in a suitable solvent.
-
A series of two-fold serial dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate using broth as the diluent. The concentration range is selected to encompass the expected MIC value.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.
-
Control wells are included: a positive control well with bacteria and broth but no antimicrobial agent, and a negative control well with broth only.
-
The microtiter plate is then incubated at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is typically observed as the absence of turbidity in the well.
-
Mandatory Visualizations
Mechanism of Action: Inhibition of Dihydrofolate Reductase
The primary mechanism of action for trimethoprim and its analogs is the competitive inhibition of the bacterial enzyme dihydrofolate reductase (DHFR). This enzyme is critical for the bacterial folate synthesis pathway.
Caption: Trimethoprim inhibits bacterial growth by blocking THF synthesis.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The following diagram outlines the key steps involved in determining the MIC of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. researchgate.net [researchgate.net]
- 2. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Halogenated trimethoprim derivatives as multidrug-resistant Staphylococcus aureus therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mahidol IR [repository.li.mahidol.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Comparative Docking Analysis of Trimethoprim Derivatives as Dihydrofolate Reductase Inhibitors
A comprehensive guide for researchers and drug development professionals on the in silico evaluation of novel trimethoprim (B1683648) analogues. This report details comparative binding affinities, experimental protocols for molecular docking, and visualizes key biochemical pathways and workflows.
Trimethoprim (TMP), a synthetic antibacterial agent, has long been a cornerstone in the treatment of various bacterial infections, primarily by inhibiting dihydrofolate reductase (DHFR), a crucial enzyme in the folate synthesis pathway.[1][2][3] The emergence of microbial resistance necessitates the development of novel TMP derivatives with enhanced inhibitory activity. This guide provides a comparative overview of recent molecular docking studies on various trimethoprim analogues, offering valuable insights for the rational design of next-generation antimicrobial agents.
Performance Comparison of Trimethoprim Derivatives
Molecular docking studies have been instrumental in predicting the binding affinities and interaction patterns of newly synthesized trimethoprim derivatives with their target enzyme, DHFR. The data presented below, collated from multiple independent studies, highlights derivatives that exhibit superior binding energies compared to the parent trimethoprim molecule. The negative values of binding energy (in kcal/mol) indicate the strength of the interaction, with more negative values signifying a stronger and more favorable binding.
| Derivative Group | Compound | Target Organism/Enzyme | Binding Affinity (kcal/mol) | Reference |
| Amide Bond-Containing Analogues | Compound 2 | Human DHFR | -8.3 | [4] |
| Compound 3 | Human DHFR | -8.1 | [1] | |
| Compound 5 | Human DHFR | -8.2 | [1] | |
| TMP Analogues (general) | Human DHFR | -7.7 to -8.3 | [4] | |
| Benzamide Derivatives | Compound IV | Human DHFR | -8.0 | [5] |
| Compound V | Human DHFR | -8.0 | [5] | |
| Benzyloxy & Phenyl Ethanone Derivatives | Benzyloxy derivative 4b | S. aureus DHFR | Not specified, but highest GOLD docking score of 79.89 | [3] |
| Parent Compound & Standard Inhibitor | Trimethoprim (TMP) | Human DHFR | -7.5 | [6] |
| Methotrexate (MTX) | Human DHFR | -9.5 | [6] |
Experimental Protocols: Molecular Docking
The following provides a generalized yet detailed methodology for the molecular docking studies of trimethoprim derivatives against DHFR, based on protocols reported in the cited literature.
1. Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystal structure of the target dihydrofolate reductase (e.g., from Staphylococcus aureus or human) is retrieved from the Protein Data Bank (PDB). For instance, PDB ID: 2W9S is commonly used for S. aureus DHFR.[2]
-
Protein Preparation: The retrieved protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. Missing loops or residues may be modeled in if necessary.
-
Ligand Preparation: The 3D structures of the trimethoprim derivatives are constructed using molecular modeling software. Energy minimization of the ligand structures is performed to obtain the most stable conformation.
2. Docking Simulation:
-
Grid Box Definition: A grid box is defined around the active site of the DHFR enzyme. The dimensions and center of the grid are typically determined based on the position of a co-crystallized native ligand (like trimethoprim or methotrexate) to ensure the docking search is focused on the relevant binding pocket.
-
Docking Algorithm: A variety of docking programs and algorithms are employed. A common choice is AutoDock, which utilizes a Lamarckian genetic algorithm. Another tool mentioned is the GOLD (Genetic Optimization for Ligand Docking) suite.[3]
-
Execution and Pose Generation: The docking simulation is run to generate a series of possible binding poses for each ligand within the enzyme's active site. Each pose is assigned a score based on the calculated binding energy.
3. Analysis of Results:
-
Binding Energy Calculation: The binding affinity, typically expressed in kcal/mol, is calculated for the best-ranked docking pose of each ligand.
-
Interaction Analysis: The binding mode of the top-ranked poses is analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the DHFR active site.[4][5] Key interacting residues for DHFR often include Glu-30 and Phe-34.[1][5]
-
Validation: To validate the docking protocol, the co-crystallized native ligand is often re-docked into the active site, and the root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose is calculated. A low RMSD value indicates a reliable docking setup.
Visualizing Pathways and Workflows
To better understand the context and process of these comparative docking studies, the following diagrams illustrate the targeted biochemical pathway and a typical experimental workflow.
Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.
Caption: Molecular Docking Experimental Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fsrt.journals.ekb.eg [fsrt.journals.ekb.eg]
- 4. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Biological Activity, and Molecular Dynamics Study of Novel Series of a Trimethoprim Analogs as Multi-Targeted Compounds: Dihydrofolate Reductase (DHFR) Inhibitors and DNA-Binding Agents - ProQuest [proquest.com]
Comparative Guide to a Novel Trimethoprim Analog: Validating the Mechanism of Action and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a novel trimethoprim (B1683648) analog, designated "Analog X," against its parent compound and other alternatives. We present supporting experimental data to validate its mechanism of action and evaluate its performance profile.
Introduction to Trimethoprim and the Need for Novel Analogs
Trimethoprim is a synthetic antibiotic that has been a cornerstone in treating bacterial infections, particularly those of the urinary tract.[1] Its efficacy stems from its ability to selectively inhibit bacterial dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway.[2][3][4] This pathway is critical for the production of nucleotides and amino acids, which are necessary for DNA replication and bacterial survival.[2][3][5]
The primary mechanism of action involves blocking the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of folic acid.[1][4] By binding to bacterial DHFR with a much higher affinity than to its human counterpart, trimethoprim effectively halts bacterial growth.[3] However, the rise of antibiotic resistance, often due to mutations in the gene encoding DHFR, has diminished the effectiveness of trimethoprim and necessitates the development of new analogs that can overcome these resistance mechanisms.[1][6] "Analog X" has been designed to exhibit enhanced binding to DHFR, including common resistant variants.
Validating the Mechanism of Action: DHFR Inhibition
The core mechanism of trimethoprim and its analogs is the inhibition of dihydrofolate reductase. This action disrupts the folic acid pathway, which is vital for bacterial cell synthesis and replication.
Caption: Bacterial folate synthesis pathway and points of inhibition.
Comparative Performance Data
The following tables summarize the in vitro performance of Analog X compared to trimethoprim and ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic often used as an alternative. Data includes antimicrobial activity, target enzyme inhibition, and selectivity via cytotoxicity assessment.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration, MIC)
| Compound | E. coli (ATCC 25922) MIC (µg/mL) | S. aureus (ATCC 29213) MIC (µg/mL) | Trimethoprim-Resistant E. coli MIC (µg/mL) |
| Analog X | 0.5 | 1 | 2 |
| Trimethoprim | 2 | 2 | >64 |
| Ciprofloxacin | 0.015 | 0.5 | 0.015 |
Lower values indicate higher potency.
Table 2: Target Inhibition and Cytotoxicity (IC₅₀)
| Compound | Bacterial DHFR IC₅₀ (nM) | Human DHFR IC₅₀ (nM) | Selectivity Index (Human/Bacterial) | Cytotoxicity (HepG2 cells) IC₅₀ (µM) |
| Analog X | 7.5 | 35,000 | 4667 | >100 |
| Trimethoprim | 55 | 250,000 | 4545 | >150 |
| Ciprofloxacin | N/A (Targets DNA gyrase) | N/A | N/A | 75 |
IC₅₀ (Half-maximal inhibitory concentration): Lower values indicate stronger inhibition. A higher selectivity index is desirable.
Experimental Workflow
The validation of Analog X followed a structured, multi-stage experimental workflow to comprehensively assess its activity from initial screening to safety profiling.
References
- 1. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Trimethoprim Hydrochloride? [synapse.patsnap.com]
- 6. Characterization of trimethoprim resistant E. coli dihydrofolate reductase mutants by mass spectrometry and inhibition by propargyl-linked antifolates - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Spectral Characteristics of Trimethoprim Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Trimethoprim (B1683648) and its Isomerism
Trimethoprim, a synthetic antibacterial agent, functions by inhibiting dihydrofolate reductase, an essential enzyme in the folic acid pathway of bacteria. Its chemical structure contains a single chiral center at the methylene (B1212753) bridge connecting the pyrimidine (B1678525) and trimethoxybenzyl rings. This gives rise to two enantiomers: (S)-trimethoprim and (R)-trimethoprim. In standard pharmaceutical preparations, trimethoprim is present as a 1:1 mixture of these enantiomers (a racemate).
While enantiomers share identical physical and chemical properties in an achiral environment (e.g., melting point, boiling point, solubility, and standard spectroscopic data), they exhibit different interactions with plane-polarized light and other chiral molecules. These differences form the basis for their separation and differential spectral analysis using chiroptical techniques.
Comparative Spectral Data
The following tables summarize the key spectral data for racemic trimethoprim obtained through common analytical techniques.
Table 1: UV-Visible Spectroscopy Data for Trimethoprim
| Wavelength (λmax) | Solvent | Molar Absorptivity (ε) | Reference |
| 285 nm | Methanol (B129727) | Not specified | [1] |
| 264 nm | Aqueous solution | Not specified | [2] |
| 237.6 nm | Aqueous solution (pH 4.5) | Not specified | [3] |
| 538 nm | Acetone (after reaction with DNFB) | 1.917 x 10³ L·mol⁻¹·cm⁻¹ | [4] |
| 478 nm | Aqueous buffer (after reaction with NQS) | Not specified | [5] |
Note: The UV-Vis spectrum of trimethoprim is influenced by the solvent and pH. The absorption maxima are associated with the electronic transitions within the pyrimidine and trimethoxybenzyl chromophores. Enantiomers of trimethoprim are expected to have identical UV-Vis spectra.
Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Trimethoprim
| Nucleus | Chemical Shift (δ) in DMSO-d₆ | Multiplicity | Assignment |
| ¹H | 7.53 | s | C₆-H (pyrimidine ring) |
| ¹H | 6.56 | s | C₂'-H, C₆'-H (trimethoxybenzyl ring) |
| ¹H | 6.2 | s | -NH₂ |
| ¹H | 5.7 | s | -NH₂ |
| ¹H | 3.73 | s | 2 x -OCH₃ |
| ¹H | 3.63 | s | 1 x -OCH₃ |
| ¹H | 3.54 | s | -CH₂- |
| ¹³C | 164.97 | - | C=O (amide derivative) |
| ¹³C | 161.80, 159.27 | - | Pyrimidine ring carbons |
| ¹³C | 125.14, 124.3, 123.14, 117.50, 116.47, 114.59 | - | Aromatic and pyrimidine carbons |
| ¹³C | 36.99, 35.32, 31.68 | - | -OCH₃ carbons |
Note: The NMR spectra of the individual enantiomers of trimethoprim are identical in a standard achiral solvent. Differentiation can be achieved using chiral solvating agents or chiral derivatizing agents, which would induce diastereomeric environments leading to distinct chemical shifts for the enantiomers.
Table 3: Mass Spectrometry Data for Trimethoprim
| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Electrospray Ionization (ESI) | 291 | 230, 123 |
| Electron Ionization (EI) | 290 (M⁺) | 275, 259, 167 |
Note: Mass spectrometry, being an achiral technique, does not differentiate between enantiomers as they have the same mass-to-charge ratio. Fragmentation patterns are also identical.
Differentiating Trimethoprim Isomers: Chiroptical Spectroscopy
To distinguish between the enantiomers of trimethoprim, chiroptical spectroscopic methods are necessary. These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.[6]
-
Vibrational Circular Dichroism (VCD): VCD measures the difference in absorbance of left and right circularly polarized infrared light by a chiral molecule.[7] Enantiomers will produce mirror-image VCD spectra.[8]
-
Raman Optical Activity (ROA): ROA is a vibrational spectroscopic technique that measures the small difference in the intensity of Raman scattering from a chiral molecule using right and left circularly polarized incident light.[9][10] Similar to VCD, enantiomers will exhibit mirror-image ROA spectra.[11]
While no specific VCD or ROA spectra for trimethoprim enantiomers were found in the reviewed literature, these techniques represent the primary methods for their spectral differentiation.
Experimental Protocols
UV-Visible Spectrophotometry
A solution of trimethoprim is prepared in a suitable solvent (e.g., methanol or an aqueous buffer). The absorbance spectrum is recorded using a dual-beam UV-Vis spectrophotometer over a specific wavelength range (typically 200-400 nm). The wavelength of maximum absorbance (λmax) is determined. For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of trimethoprim is dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
Mass Spectrometry (MS)
For electrospray ionization (ESI), the trimethoprim sample is dissolved in a suitable solvent and infused into the mass spectrometer. For electron ionization (EI), the sample is introduced into the ion source where it is vaporized and bombarded with electrons. The resulting ions are separated based on their mass-to-charge ratio.
Workflow and Logical Relationships
The following diagrams illustrate the typical workflows for the spectral analysis of trimethoprim and the logical relationship for differentiating its isomers.
Conclusion
The spectral characterization of trimethoprim is well-established using standard spectroscopic techniques such as UV-Vis, NMR, and Mass Spectrometry. However, as a chiral compound that is primarily used as a racemate, there is a notable lack of comparative spectral data for its individual enantiomers. The differentiation of (S)- and (R)-trimethoprim requires the application of specialized chiroptical methods like VCD and ROA, which, in theory, would yield mirror-image spectra for the two isomers. Further research involving the chiral separation of trimethoprim followed by chiroptical analysis would be invaluable for a complete understanding of its stereochemical and spectral properties.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Spectrophotometric determination of sulphamethoxazole and trimethoprim (co-trimoxazole) in binary mixtures and in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. connectjournals.com [connectjournals.com]
- 6. azom.com [azom.com]
- 7. indico.ijclab.in2p3.fr [indico.ijclab.in2p3.fr]
- 8. youtube.com [youtube.com]
- 9. Raman optical activity - Wikipedia [en.wikipedia.org]
- 10. Raman optical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academics.su.edu.krd [academics.su.edu.krd]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Trimethoprim Propanoic Acid in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Trimethoprim propanoic acid, ensuring compliance and minimizing risk.
Understanding the Compound: A Consolidated Hazard Profile
Quantitative Data Summary
For a clear comparison of the primary hazards, the following table summarizes the key safety information for Trimethoprim and Propanoic acid.
| Property | Trimethoprim | Propanoic Acid |
| Physical State | Solid | Liquid[1][2] |
| Primary Hazards | Harmful if swallowed[4] | Flammable liquid and vapor, Causes severe skin burns and eye damage, May cause respiratory irritation[1][2][3] |
| GHS Hazard Statements | H302 | H226, H314, H335[1] |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection, lab coat | Protective gloves, chemical safety goggles, face shield, lab coat, vapor respirator[1][3] |
Step-by-Step Disposal Protocol
The following protocol outlines the essential steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling the material, ensure that appropriate PPE is worn. This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Safety goggles and a face shield to protect against splashes.
-
A flame-retardant lab coat.
-
In case of insufficient ventilation, a NIOSH-approved respirator for organic vapors.
2. Waste Segregation and Collection:
-
Do not mix this compound with other waste streams.
-
Collect the waste in a designated, properly labeled, and sealed container. The container should be made of a material compatible with corrosive and flammable substances (e.g., glass or specialized plastic).
-
The label should clearly indicate "Hazardous Waste," "this compound," and display the relevant hazard symbols (e.g., flammable, corrosive, toxic).
3. Spill Management: In the event of a spill, follow these procedures:
-
Evacuate and ventilate the area immediately.
-
For small spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance.
-
Do not use combustible materials like paper towels to absorb the spill.
-
Collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
4. Final Disposal:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and metals.[2]
-
Arrange for the disposal of the waste through your institution's licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[1][4]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Trimethoprim Propanoic Acid
This document provides crucial safety protocols and logistical plans for the handling and disposal of Trimethoprim propanoic acid, designed for researchers, scientists, and drug development professionals. The following procedural guidance is intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is detailed below.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or butyl rubber gloves are recommended. Double gloving is advised, with one pair under the gown cuff and the other over. Gloves should be changed regularly or immediately if contaminated, torn, or punctured.[1] |
| Eye and Face Protection | Safety goggles and face shield | Use safety goggles with side shields. A full-face shield should be worn in situations with a risk of splashes or spills.[2] |
| Body Protection | Protective gown | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs is required.[1] |
| Respiratory Protection | Respirator | In cases of potential aerosol generation or when working outside of a containment primary engineering control (C-PEC), a NIOSH-approved respirator is necessary. |
| Foot Protection | Closed-toe shoes | Sturdy, closed-toe shoes must be worn in the laboratory at all times. |
Operational Plan: Handling Procedures
Adherence to the following step-by-step handling procedures is mandatory to ensure safe operation.
-
Preparation :
-
Donning PPE :
-
Wash hands thoroughly before putting on any PPE.[1]
-
Don a protective gown, ensuring it is fully closed.
-
Put on the first pair of gloves, tucking the cuffs under the gown sleeves.
-
Add the second pair of gloves, pulling the cuffs over the gown sleeves.
-
Wear safety goggles and a face shield.
-
If required, fit-test and wear a respirator.
-
-
Handling the Compound :
-
Post-Handling :
-
Decontaminate the work surface and any equipment used.
-
Doff PPE in the reverse order of donning, being careful to avoid self-contamination.
-
Dispose of all single-use PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after removing all PPE.[5]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : All waste contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected in a designated, clearly labeled hazardous waste container.
-
Disposal Method : Dispose of chemical waste through a licensed chemical waste disposal company. Do not discharge into drains or sewers.[7]
-
Container Management : Ensure waste containers are kept closed and stored in a designated, well-ventilated, and secure area until collection.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing.[8] Rinse the affected skin with plenty of water for at least 15 minutes.[8][9] Seek immediate medical attention.[6][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[9] Seek immediate medical attention.[6][9] |
| Inhalation | Move the individual to fresh air.[9] If breathing is difficult or has stopped, provide artificial respiration.[8] Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6][9] |
| Spill | Evacuate the area.[8] Wear appropriate PPE, including respiratory protection.[10] Absorb the spill with an inert material (e.g., sand, earth) and place it in a sealed container for disposal.[8] Ventilate the area.[8] |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. nj.gov [nj.gov]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. publications.ashp.org [publications.ashp.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
